HBP08
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C60H77N17O14 |
|---|---|
分子量 |
1260.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H77N17O14/c1-3-32(2)51(58(89)76-48(59(90)91)25-37-29-65-31-69-37)77-57(88)46(23-35-27-67-41-8-5-4-7-40(35)41)74-52(83)42(9-6-20-66-60(62)63)71-53(84)43(18-19-50(81)82)72-55(86)45(22-34-12-16-39(79)17-13-34)73-56(87)47(24-36-28-64-30-68-36)75-54(85)44(70-49(80)26-61)21-33-10-14-38(78)15-11-33/h4-5,7-8,10-17,27-32,42-48,51,67,78-79H,3,6,9,18-26,61H2,1-2H3,(H,64,68)(H,65,69)(H,70,80)(H,71,84)(H,72,86)(H,73,87)(H,74,83)(H,75,85)(H,76,89)(H,77,88)(H,81,82)(H,90,91)(H4,62,63,66)/t32-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI 键 |
WZNKFDLREDUFAM-QJVRGZEFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |
产品来源 |
United States |
Foundational & Exploratory
HBP08 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a novel peptide inhibitor that selectively targets the interaction between the chemokine CXCL12 and the alarmin High-Mobility Group Box 1 (HMGB1). This interaction is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. By disrupting the formation of the CXCL12/HMGB1 heterocomplex, this compound presents a promising therapeutic strategy for mitigating the pathological consequences of this signaling axis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, the downstream signaling pathways it modulates, and detailed protocols for key experiments used in its characterization.
Core Mechanism of Action: Disruption of the CXCL12/HMGB1 Heterocomplex
The primary mechanism of action of this compound is its direct binding to HMGB1, which sterically hinders the formation of the CXCL12/HMGB1 heterocomplex. This heterocomplex, when formed, acts as a potent chemoattractant, exclusively signaling through the CXCR4 receptor to enhance cell migration. This compound's inhibitory action effectively dampens this enhanced migratory response, which is a key driver of inflammation and metastasis.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized by its binding affinity to HMGB1 and its functional effect on cell migration.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 0.8 ± 0.4 μM | Microscale Thermophoresis (MST) | HMGB1 | [1] |
| Inhibitory Concentration (IC50) | Not Publicly Available | Cell Migration Assay | CXCL12/HMGB1-mediated cell migration | - |
Signaling Pathways Modulated by this compound
This compound's intervention occurs at a critical point in a well-defined signaling cascade. The following diagram illustrates the pathway and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
This protocol outlines the general procedure for determining the binding affinity of this compound to HMGB1 using MST.
Objective: To quantify the dissociation constant (Kd) of the this compound-HMGB1 interaction.
Materials:
-
Recombinant HMGB1 protein
-
This compound peptide
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling: Fluorescently label HMGB1 according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without compromising protein function.
-
Sample Preparation:
-
Prepare a stock solution of the labeled HMGB1 in MST buffer at a constant concentration (typically in the low nM range).
-
Prepare a serial dilution of this compound in MST buffer, starting from a concentration significantly above the expected Kd.
-
-
Binding Reaction: Mix the labeled HMGB1 with each dilution of this compound in a 1:1 ratio. Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement, which involves creating a microscopic temperature gradient and monitoring the movement of the fluorescently labeled HMGB1.
-
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding model (e.g., the law of mass action) to determine the Kd value.
References
HBP08 Peptide: A Deep Dive into its Function as a Selective Inhibitor of the CXCL12/HMGB1 Heterocomplex
For Researchers, Scientists, and Drug Development Professionals
The HBP08 peptide has emerged as a significant research tool and potential therapeutic candidate due to its specific mechanism of action in modulating inflammatory responses. This technical guide provides an in-depth analysis of the core function of this compound, detailing its mechanism, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound is a synthetic peptide that functions as a selective inhibitor of the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1][2] Under inflammatory conditions, both CXCL12 and HMGB1 are released into the extracellular microenvironment where they can form a potent heterocomplex.[3] This CXCL12/HMGB1 heterocomplex then binds to the chemokine receptor CXCR4, leading to enhanced cell migration and an exacerbated immune response.[1][2] This uncontrolled cell influx is a key pathological feature in several chronic inflammatory diseases, such as Rheumatoid Arthritis.[4]
The primary function of this compound is to disrupt this pathological signaling axis. It achieves this by binding directly to HMGB1, thereby preventing its association with CXCL12.[1][2] By inhibiting the formation of the CXCL12/HMGB1 heterocomplex, this compound effectively diminishes the excessive influx of cells to inflammatory sites.[1][2]
A crucial aspect of this compound's function is its selectivity. While it effectively blocks the activity of the CXCL12/HMGB1 heterocomplex, it does not interfere with the ability of HMGB1 to interact with other receptors, such as Toll-like receptor 4 (TLR4).[3] This is significant because the interaction of oxidized HMGB1 with TLR4 triggers the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[3] The selective action of this compound ensures that it specifically targets the pro-migratory effects of the heterocomplex without globally suppressing other HMGB1-mediated immune responses.[3]
Quantitative Data
The binding affinity of this compound to its target, HMGB1, has been quantitatively determined, highlighting its potency.
| Parameter | Value | Target | Method | Reference |
| Dissociation Constant (Kd) | 0.8 ± 0.4 µM | HMGB1 | Microscale Thermophoresis (MST) | |
| Dissociation Constant (Kd) | 0.8 ± 0.1 µM | HMGB1 | Microscale Thermophoresis (MST) |
Signaling Pathways
The signaling pathway modulated by this compound is central to its function. The following diagram illustrates the key interactions and the inhibitory effect of the peptide.
References
HBP08: A Technical Whitepaper on the Selective Peptide Inhibitor of the CXCL12/HMGB1 Interaction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of a heterocomplex between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1) is a critical factor in exacerbating inflammatory responses and promoting cell migration in various pathological conditions, including rheumatoid arthritis.[1][2] This complex acts exclusively through the CXCR4 receptor, amplifying its signaling cascade.[3][4] HBP08 is a novel, computationally-designed peptide inhibitor that selectively targets this interaction.[2] It binds directly to HMGB1 with high affinity, preventing the formation of the pro-inflammatory CXCL12/HMGB1 heterocomplex.[5] Notably, this compound demonstrates high selectivity by inhibiting the specific activity of the heterocomplex without interfering with the individual signaling pathways of either CXCL12 or HMGB1.[6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
The CXCL12/HMGB1 Heterocomplex: A Key Inflammatory Mediator
In the extracellular environment, the fully reduced form of HMGB1 can bind to the chemokine CXCL12.[7][8] This interaction forms a potent heterocomplex that significantly enhances CXCL12-mediated cell migration by signaling exclusively through the CXCR4 receptor.[1][3] This synergistic activity promotes the recruitment of leukocytes to inflammatory sites, playing a detrimental role in chronic inflammatory diseases.[2] In contrast, oxidized HMGB1 interacts with Toll-like Receptor 4 (TLR4) to activate the NF-κB pathway, leading to the release of pro-inflammatory cytokines.[6] Disrupting the CXCL12/HMGB1 heterocomplex presents a targeted therapeutic strategy to diminish excessive cell influx at inflammatory sites without broadly suppressing the immune system.
Signaling Pathways
The CXCL12/HMGB1 heterocomplex potentiates signaling through CXCR4, leading to enhanced chemotaxis. This compound intervenes by binding to HMGB1, thus preventing the formation of this complex. It does not, however, affect HMGB1's ability to signal through TLR4.
Quantitative Data and Efficacy
This compound has been characterized as a potent and selective inhibitor through various in vitro assays. Its performance is notably superior to other known HMGB1 inhibitors like glycyrrhizin.
Binding Affinity to HMGB1
The binding affinity of this compound to HMGB1 was determined using Microscale Thermophoresis (MST). The results demonstrate a significantly higher affinity compared to glycyrrhizin.[5]
| Compound | Target | Dissociation Constant (Kd) | Method |
| This compound | HMGB1 | 0.8 ± 0.1 µM | MST |
| Glycyrrhizin | HMGB1 | ~150 µM | SPR |
Inhibition of Cell Migration
Chemotaxis assays were performed to assess the ability of this compound to inhibit cell migration induced by the CXCL12/HMGB1 heterocomplex. The inhibitor was tested on both a murine cell line expressing human CXCR4 and on human monocytes.
| Cell Type | Chemoattractant | Inhibitor (Concentration) | Result |
| 300-19 Pre-B cells (hCXCR4) | CXCL12/HMGB1 | This compound (100 µM) | Significant inhibition of migration |
| 300-19 Pre-B cells (hCXCR4) | CXCL12/HMGB1 | Glycyrrhizin (200 µM) | Inhibition of migration |
| 300-19 Pre-B cells (hCXCR4) | CXCL12 alone | This compound (100 µM) | No effect on migration |
| Human Monocytes | CXCL12/HMGB1 | This compound (100 µM) | Significant inhibition of migration |
| Human Monocytes | CXCL12 alone | This compound (100 µM) | No effect on migration |
Selectivity: Effect on HMGB1-induced Cytokine Release
To confirm the selectivity of this compound, its effect on the HMGB1/TLR4 signaling pathway was evaluated by measuring cytokine release from human monocytes. This compound did not inhibit the release of IL-6 and TNF induced by HMGB1, indicating it does not block the HMGB1-TLR4 interaction.[6]
| Stimulant | Treatment | IL-6 Release | TNF Release |
| HMGB1 | None | Increased | Increased |
| HMGB1 | This compound | No inhibition | No inhibition |
| HMGB1 | Anti-TLR4 Antibody | Blocked | Blocked |
| This compound alone | N/A | No induction | No induction |
Detailed Experimental Protocols
The following sections describe the methodologies used to obtain the quantitative data for this compound.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the procedure for determining the dissociation constant (Kd) between this compound and HMGB1.
Detailed Steps:
-
Protein Labeling: Recombinant HMGB1 is fluorescently labeled according to the manufacturer's protocol (e.g., NanoTemper Technologies Monolith NT™ Protein Labeling Kit RED-NHS). The labeled protein is purified to remove excess dye.
-
Serial Dilution: A 16-point serial dilution of the unlabeled this compound peptide is prepared in the assay buffer.
-
Incubation: A constant concentration of labeled HMGB1 is mixed with each concentration of the this compound dilution series and incubated for a sufficient time to allow the binding reaction to reach equilibrium.
-
Capillary Loading: The samples are loaded into standard or hydrophilic treated glass capillaries.
-
MST Analysis: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser is used to generate a precise microscopic temperature gradient within the capillaries.
-
Data Acquisition: The movement of molecules along this temperature gradient, which is dependent on size, charge, and hydration shell, is tracked by monitoring the fluorescence. The change in thermophoresis upon binding is measured.
-
Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration. The resulting sigmoidal curve represents the binding interaction.
-
Kd Determination: The dissociation constant (Kd) is derived by fitting the data to a non-linear solution of the law of mass action.[5]
Chemotaxis Assay (Boyden Chamber)
This protocol details the in vitro assessment of this compound's ability to inhibit cell migration toward the CXCL12/HMGB1 heterocomplex.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 3. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. air.unimi.it [air.unimi.it]
- 7. The HMGB1–CXCL12 Complex Promotes Inflammatory Cell Infiltration in Uveitogenic T Cell-Induced Chronic Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The HMGB1–CXCL12 Complex Promotes Inflammatory Cell Infiltration in Uveitogenic T Cell-Induced Chronic Experimental Autoimmune Uveitis [frontiersin.org]
HBP08: A Targeted Approach to Inhibit Cell Migration Through Disruption of the CXCL12/HMGB1 Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological conditions, including embryonic development, immune responses, wound healing, and cancer metastasis. The ability of cells to move in a directed manner is tightly regulated by complex signaling networks. A key player in this process is the chemokine CXCL12, which, upon interaction with its receptor CXCR4, orchestrates cell trafficking. Recent studies have unveiled a critical synergistic interaction between CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1). The formation of a CXCL12/HMGB1 heterocomplex significantly enhances CXCL12-mediated cell migration, making this interaction a compelling target for therapeutic intervention, particularly in inflammatory diseases and oncology. HBP08 has emerged as a selective peptide inhibitor of the CXCL12/HMGB1 interaction, offering a promising tool to dissect and modulate this signaling pathway.[1] This technical guide provides a comprehensive overview of the role of this compound in cell migration studies, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visualization of the targeted signaling pathway.
This compound: Mechanism of Action
This compound is a computationally designed peptide that selectively binds to HMGB1, thereby preventing its association with CXCL12.[1] This inhibitory action is specific to the heterocomplex, as this compound does not interfere with the independent signaling of HMGB1 through other receptors like Toll-like receptor 4 (TLR4).[2][3] By disrupting the formation of the CXCL12/HMGB1 complex, this compound effectively attenuates the enhanced cell migration and invasion promoted by this synergistic interaction.[1][2] The heterocomplex is known to act exclusively through the CXCR4 receptor to promote cell migration.[1]
Quantitative Data: Inhibitory Effects of this compound
The efficacy of this compound in inhibiting cell migration has been quantified in several studies. The following tables summarize the key quantitative data regarding this compound's binding affinity and its inhibitory effect on cell migration.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of this compound for HMGB1 | 0.8 ± 0.4 μM | [1][4] |
| Assay | Cell Type | Treatment | Inhibition | Reference |
| Transwell Migration | 300-19 Pre-B cells transfected with human CXCR4 | CXCL12/HMGB1 heterocomplex + this compound | Significant inhibition of migration | [2] |
| Transwell Migration | Human monocytes | CXCL12/HMGB1 heterocomplex + this compound | Significant inhibition of migration | [2] |
| Wound Healing | PC-3 (prostate cancer) cells | CXCL12/HMGB1 heterocomplex + this compound | Inhibition of wound closure | [3] |
| Invasion Assay | MDA-MB-231 (breast cancer) cells | CXCL12/HMGB1 heterocomplex + this compound | Significant inhibition of invasion | [2] |
Signaling Pathway
The CXCL12/HMGB1/CXCR4 signaling axis plays a pivotal role in promoting cell migration. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: CXCL12/HMGB1 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for assessing the inhibitory effect of this compound on cell migration using two common in vitro assays: the Transwell Migration Assay and the Wound Healing (Scratch) Assay.
Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (8 µm pore size is suitable for most cancer cell lines)
-
24-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
This compound peptide
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 4-24 hours prior to the assay to reduce basal migration.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of medium containing the chemoattractant. Prepare the following conditions in triplicate:
-
Control: Serum-free medium
-
CXCL12 alone (e.g., 100 ng/mL)
-
HMGB1 alone (e.g., 100 ng/mL)
-
CXCL12 + HMGB1
-
CXCL12 + HMGB1 + this compound (at various concentrations to determine IC50)
-
This compound alone
-
-
Carefully add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 6-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in staining solution for 15 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5 fields at 200x magnification) for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured using a plate reader.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
FBS
-
PBS
-
p200 pipette tip or a specialized wound healing insert
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
This compound peptide
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip. Move the tip in a straight line across the center of the well.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Gently wash the well with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh low-serum medium containing the different treatment conditions in triplicate:
-
Control: Low-serum medium
-
CXCL12 + HMGB1
-
CXCL12 + HMGB1 + this compound (at various concentrations)
-
This compound alone
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the wound at time 0 using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between the different treatment groups.
-
Caption: Experimental workflows for cell migration assays.
Conclusion
This compound represents a valuable research tool for investigating the role of the CXCL12/HMGB1 heterocomplex in cell migration. Its high affinity and selectivity for HMGB1 make it a potent inhibitor of this pro-migratory signaling axis. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on cell migration and to further explore the downstream consequences of inhibiting the CXCL12/HMGB1 interaction. As our understanding of the complexities of cell migration in disease continues to grow, targeted inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of pathological conditions.
References
HBP08: A Peptide-Based Inhibitor of the Pro-Inflammatory CXCL12/HMGB1 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic inflammatory diseases are often characterized by the excessive recruitment of immune cells to sites of inflammation, a process orchestrated by a complex interplay of signaling molecules. Among these, the heterocomplex formed by the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1) has emerged as a key driver of enhanced cell migration and exacerbated immune responses. This technical guide provides a comprehensive overview of HBP08, a novel peptide inhibitor specifically designed to disrupt the CXCL12/HMGB1 interaction, offering a promising therapeutic strategy for a range of inflammatory conditions.
This compound is a selective peptide inhibitor that targets the formation of the pro-inflammatory CXCL12/HMGB1 heterocomplex.[1] By binding to HMGB1, this compound prevents its association with CXCL12, thereby attenuating the enhanced cell migration that is characteristic of this complex's activity.[1][2] This guide will delve into the molecular mechanisms, experimental validation, and potential therapeutic applications of this compound in inflammation research.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the interaction between CXCL12 and HMGB1. Under inflammatory conditions, HMGB1 is released into the extracellular space where it can form a heterocomplex with CXCL12.[1][3] This complex then binds to the chemokine receptor CXCR4 with high affinity, leading to a more potent and sustained chemotactic signal compared to CXCL12 alone.[2][3] This enhanced signaling promotes the recruitment of inflammatory cells to damaged tissues, perpetuating the inflammatory cascade.[3]
This compound was identified through a computationally driven approach and was designed to bind to HMGB1, thereby sterically hindering its interaction with CXCL12.[1] This disruption of the CXCL12/HMGB1 heterocomplex effectively diminishes the excessive cell influx at inflammatory sites.[4]
This compound Peptide Profile
| Property | Description | Reference |
| Peptide Sequence | H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH | [4] |
| Molecular Formula | C₆₀H₇₇N₁₇O₁₄ | [4] |
| Molecular Weight | 1260.35 g/mol | [4] |
Quantitative Data
The binding affinity and inhibitory activity of this compound have been quantitatively assessed through various in vitro assays.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 0.8 ± 0.4 μM | Surface Plasmon Resonance (SPR) | HMGB1 | [1][2] |
| Inhibition of Cell Migration | This compound significantly reduces the migration of primary human monocytes and pre-B murine cells (300.19) transfected with human CXCR4 in response to the CXCL12/HMGB1 heterocomplex. While a specific IC50 value is not explicitly stated in the primary literature, the data indicates a dose-dependent inhibition. | Chemotaxis Assay (Boyden Chamber) | CXCL12/HMGB1-mediated migration | [1] |
Signaling Pathways
The CXCL12/HMGB1 heterocomplex potentiates signaling through the CXCR4 receptor. This G-protein coupled receptor (GPCR) activates several downstream pathways crucial for cell migration, proliferation, and survival. This compound, by preventing the formation of this heterocomplex, effectively dampens this augmented signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of beta-arrestins in CXCL12/HMGB1-mediated signaling - IRB USI [irb.usi.ch]
HBP08 Peptide: A Technical Guide to Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a synthetic nonapeptide that has been identified as a potent and selective inhibitor of the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1] This interaction is crucial in various inflammatory and autoimmune conditions, where the formation of the CXCL12/HMGB1 heterocomplex enhances leukocyte recruitment to inflammatory sites. By disrupting this heterocomplex, this compound presents a promising therapeutic strategy for mitigating excessive inflammation. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence, structure, mechanism of action, and the experimental protocols used for its characterization.
This compound Peptide: Core Properties
The fundamental characteristics of the this compound peptide are summarized in the table below, providing a quick reference for its key attributes.
| Property | Value | Reference |
| Amino Acid Sequence | H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH | [1] |
| Molecular Formula | C₆₀H₇₇N₁₇O₁₄ | [1] |
| Molecular Weight | 1260.35 Da | [1] |
| Peptide Purity (HPLC) | 95.47% | [1] |
| Binding Target | High Mobility Group Box 1 (HMGB1) | [1] |
| Binding Affinity (Kd) | 0.8 ± 0.4 µM |
Structural Characteristics
Primary Structure
The primary structure of this compound consists of a nine amino acid sequence: Glycine-Tyrosine-Histidine-Tyrosine-Glutamic Acid-Arginine-Tryptophan-Isoleucine-Histidine.[1]
Secondary and Tertiary Structure
To date, experimental structural data for this compound from techniques such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy has not been published. However, computational modeling has been instrumental in its design and provides insights into its likely conformation when interacting with its target, HMGB1. The peptide was computationally designed to bind to a specific site on HMGB1, thereby inhibiting its interaction with CXCL12.
Mechanism of Action
This compound functions as a selective inhibitor of the CXCL12/HMGB1 heterocomplex formation. In inflammatory conditions, both CXCL12 and HMGB1 are released into the extracellular microenvironment. They can form a stable heterocomplex that then binds to the CXCR4 receptor on leukocytes, leading to enhanced chemotaxis and recruitment of these cells to the site of inflammation. This compound exerts its inhibitory effect by binding directly to HMGB1, preventing the formation of the CXCL12/HMGB1 complex. This disruption of the heterocomplex leads to a reduction in the exaggerated inflammatory response.
Figure 1. Signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Peptide Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%. The final product is typically lyophilized and stored at -20°C.
Microscale Thermophoresis (MST) for Binding Affinity
Microscale thermophoresis is a technique used to quantify the binding affinity between molecules in solution.
Materials:
-
Purified recombinant HMGB1 protein
-
Synthetic this compound peptide
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent dye for labeling (if required)
-
MST instrument and capillaries
Protocol:
-
Labeling (if necessary): If HMGB1 is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of this compound in MST buffer. The concentration range should span from well below to well above the expected dissociation constant (Kd).
-
Binding Reaction: Mix the diluted this compound peptide with a constant concentration of the fluorescently labeled HMGB1.
-
Incubation: Allow the mixtures to incubate at room temperature to reach binding equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Measure the thermophoresis of the samples in the MST instrument.
-
Data Analysis: Analyze the change in thermophoresis as a function of the this compound concentration to determine the dissociation constant (Kd).
In Vitro Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of cells towards the CXCL12/HMGB1 heterocomplex.
Materials:
-
Leukocytes (e.g., primary human monocytes or a cell line expressing CXCR4)
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
This compound peptide
-
Chemotaxis chambers (e.g., Boyden chambers)
-
Cell culture medium
Protocol:
-
Cell Preparation: Culture and harvest leukocytes. Resuspend the cells in serum-free medium.
-
Preparation of Chemoattractants: In the lower wells of the chemotaxis chamber, add:
-
Medium alone (negative control)
-
CXCL12 alone
-
CXCL12 and HMGB1 (to form the heterocomplex)
-
CXCL12, HMGB1, and this compound at various concentrations.
-
-
Cell Seeding: Add the prepared cell suspension to the upper wells of the chemotaxis chamber.
-
Incubation: Incubate the chambers at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them using a microscope.
-
Data Analysis: Calculate the migration index as the fold increase in migrated cells in the presence of chemoattractants compared to the negative control. Determine the inhibitory effect of this compound on heterocomplex-induced migration.
Figure 2. General experimental workflow for this compound characterization.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the this compound peptide's activity.
| Parameter | Value | Cell Type | Assay | Reference |
| HMGB1 Binding Affinity (Kd) | 0.8 ± 0.4 µM | N/A | Microscale Thermophoresis | |
| Inhibition of CXCL12/HMGB1-induced Migration (IC₅₀) | ~50 µM | Human Monocytes | Chemotaxis Assay |
Conclusion
This compound is a well-characterized nonapeptide inhibitor of the CXCL12/HMGB1 interaction. Its defined sequence, high purity, and potent inhibitory activity make it a valuable tool for research into inflammatory diseases. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and functional characterization. While the precise three-dimensional structure of this compound remains to be experimentally determined, computational models have provided a strong basis for its rational design and mechanism of action. Further studies to elucidate its structure and to evaluate its in vivo efficacy are warranted and will be crucial for its potential development as a therapeutic agent.
References
Foundational Research on CXCL12 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding the inhibition of the CXCL12 chemokine, a critical mediator in numerous physiological and pathological processes. The document provides a comprehensive overview of the CXCL12 signaling pathway, detailed experimental protocols for inhibitor characterization, and a comparative analysis of the quantitative data for various inhibitor classes.
The CXCL12 Signaling Pathway
The C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), is a homeostatic chemokine that plays a pivotal role in cell trafficking, hematopoiesis, and development.[1] Its primary receptor is the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR).[1][2] The interaction between CXCL12 and CXCR4 initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration.[1][2][3] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and inflammatory conditions.[1][4][5]
Upon binding of CXCL12 to CXCR4, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[1] This activation triggers several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phospholipase C (PLC)/protein kinase C (PKC) pathways.[3][6][7] These pathways ultimately control various cellular functions such as chemotaxis, gene transcription, and cell survival.[1][2] A detailed representation of the CXCL12 signaling cascade is provided below.
Caption: CXCL12 Signaling Pathway.
Experimental Protocols for Characterizing CXCL12 Inhibitors
The identification and characterization of novel CXCL12 inhibitors rely on a series of well-defined in vitro and in vivo assays. Below are detailed protocols for key experiments used to assess the efficacy and mechanism of action of these inhibitors.
CXCL12 Binding Assay (Flow Cytometry-Based)
This assay is designed to identify compounds that interfere with the binding of CXCL12 to its receptor, CXCR4, on the cell surface.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (potential inhibitors)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 50 µL of each compound dilution to the wells of a 96-well plate. Include wells with assay buffer only as a negative control and a known CXCR4 antagonist (e.g., AMD3100) as a positive control.
-
Cell Addition: Add 50 µL of the cell suspension to each well of the plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature in the dark.
-
Fluorescent Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 (at a final concentration of 100 ng/mL) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully decant the supernatant. Resuspend the cell pellets in 200 µL of fresh assay buffer and repeat the centrifugation and decanting steps.
-
Fixation: Resuspend the final cell pellet in 200 µL of 1% paraformaldehyde in PBS.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled CXCL12.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the controls. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the binding of fluorescent CXCL12 by 50%.
Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of an inhibitor to block CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., cancer cell lines)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Recombinant human CXCL12
-
Test compounds
-
Serum-free cell culture medium
-
Cell staining solution (e.g., crystal violet)
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells and serum-starve them for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant and Inhibitor Setup: In the lower chambers of a 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant. In the upper chambers (Transwell inserts), pre-incubate the cell suspension (100 µL) with various concentrations of the test compound for 30 minutes at 37°C.
-
Migration: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubation: Incubate the plate for 4-24 hours (depending on the cell type) at 37°C in a CO2 incubator.
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the control (CXCL12 alone).
Cell Invasion Assay (Matrigel-Coated Transwell Assay)
This assay is a modification of the migration assay and assesses the ability of an inhibitor to block CXCL12-induced invasion through an extracellular matrix barrier.
Materials:
-
All materials for the Transwell migration assay
-
Matrigel basement membrane matrix
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.
-
Assay Procedure: Follow the same procedure as the Transwell migration assay, seeding the cells onto the Matrigel-coated inserts.
-
Data Analysis: Quantify the number of invading cells and calculate the percentage of invasion inhibition.
Quantitative Data on CXCL12 Inhibitors
A variety of molecules have been developed to inhibit the CXCL12/CXCR4 signaling axis, including small molecules, peptides, and antibodies. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following tables summarize the reported quantitative data for several representative CXCL12 inhibitors.
Table 1: Small Molecule CXCL12/CXCR4 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Kd | Reference |
| AMD3100 (Plerixafor) | CXCR4 | 12G5 Binding | Jurkat | 319.6 ± 37.3 nM (IC50) | [4] |
| CXCR4 | Ca²⁺ Mobilization | Jurkat | ~100 nM (IC50) | [4] | |
| AMD11070 | CXCR4 | 12G5 Binding | Jurkat | 15.6 ± 7.6 nM (IC50) | [4] |
| CXCR4 | Migration | Jurkat | ~80% inhibition at 200 nM | [4] | |
| MSX-122 | CXCR4 | cAMP Modulation | - | - | [8] |
| CXCR4 | Matrigel Invasion | - | - | [8] | |
| IT1t | CXCR4 | 12G5 Binding | Jurkat | 29.65 ± 2.8 nM (IC50) | [4] |
| CXCR4 | Ca²⁺ Mobilization | Jurkat | 23.1 ± 4.6 nM (IC50) | [8] |
Table 2: Peptide-Based CXCL12/CXCR4 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Kd | Reference |
| T140 | CXCR4 | - | - | 2.5 nM (IC50) | [8] |
| LY2510924 | CXCR4 | 12G5 Binding | Jurkat | 135.4 ± 63.9 nM (IC50) | [4] |
| CXCR4 | Migration | Jurkat | 76% inhibition at 400 nM | [4] | |
| CTCE-9908 | CXCR4 | - | Ovarian Cancer Cells | - | [3] |
| W4 | CXCL12 | SPR | - | 5.7 x 10⁻⁸ M (Kd) | [7] |
Table 3: Antibody-Based CXCL12/CXCR4 Inhibitors
| Inhibitor | Target | Mechanism | Clinical Phase | Reference |
| Ulocuplumab (BMS-936564) | CXCR4 | Antagonist | Phase I/II | [3] |
| PF-06747143 | CXCR4 | Antagonist with ADCC/CDC | Phase I | [3] |
| LY2624587 | CXCR4 | Antagonist | - | [9] |
Mechanism of Action and Inhibitor Screening Workflow
The development of effective CXCL12 inhibitors requires a systematic screening and characterization process. The following diagrams illustrate a typical workflow for inhibitor screening and the distinct mechanisms of action for different classes of inhibitors.
Caption: A typical workflow for screening CXCL12 inhibitors.
References
- 1. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CXCL12/CXCR4 Axis in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine CXCL12 Uses CXCR4 and a Signaling Core Formed by Bifunctional Akt, Extracellular Signal-regulated Kinase (ERK)1/2, and Mammalian Target of Rapamycin Complex 1 (mTORC1) Proteins to Control Chemotaxis and Survival Simultaneously in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CXCL12 Signaling in the Development of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HBP08 in In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing HBP08, a selective inhibitor of the CXCL12/HMGB1 interaction, in in vitro cell migration assays. The information is intended for professionals in research and drug development investigating cellular motility and its modulation.
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including immune responses, wound healing, and cancer metastasis. The chemokine CXCL12, upon forming a heterocomplex with the alarmin High Mobility Group Box 1 (HMGB1), significantly enhances cell migration by signaling through the CXCR4 receptor.[1][2] This signaling axis represents a promising target for therapeutic intervention in diseases characterized by aberrant cell migration. This compound is a selective peptide inhibitor that binds to HMGB1, thereby preventing the formation of the pro-migratory CXCL12/HMGB1 heterocomplex.[3] These notes offer detailed protocols for assessing the inhibitory potential of this compound on cell migration in vitro.
Mechanism of Action
This compound selectively targets the interaction between CXCL12 and HMGB1. Under inflammatory or cancerous conditions, HMGB1 is released into the extracellular milieu and can form a heterocomplex with CXCL12. This complex then binds to the CXCR4 receptor with high affinity, leading to enhanced downstream signaling that promotes cell migration.[1][2] this compound disrupts this process by binding directly to HMGB1, preventing its association with CXCL12 and thereby attenuating the enhanced migratory response.
Data Presentation: Inhibitory Effect of this compound on Cell Migration
The following table summarizes the quantitative data on the inhibitory effect of this compound on cell migration induced by the CXCL12/HMGB1 heterocomplex.
| Compound | Target | Assay Type | Cell Type | Concentration | Effect on Migration | Reference |
| This compound | CXCL12/HMGB1 Interaction | Transwell Migration | 300-19 Pre-B cells (expressing human CXCR4) | 100 µM | Significant inhibition of CXCL12/HMGB1-induced migration | |
| This compound | CXCL12/HMGB1 Interaction | Transwell Migration | Human Monocytes | 100 µM | Significant inhibition of CXCL12/HMGB1-induced migration | |
| Glycyrrhizin | HMGB1 | Transwell Migration | 300-19 Pre-B cells (expressing human CXCR4) | 200 µM | Inhibition of CXCL12/HMGB1-induced migration |
Experimental Protocols
Two standard and widely accepted methods for in vitro cell migration analysis are the Transwell (or Boyden Chamber) Assay and the Wound Healing (or Scratch) Assay. The choice of assay depends on the specific research question and cell type.
Protocol 1: Transwell Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant gradient through a porous membrane.
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size, but should be optimized for the cell type)
-
This compound
-
Recombinant Human CXCL12
-
Recombinant Human HMGB1
-
Cell culture medium (serum-free for assay)
-
Fetal Bovine Serum (FBS) as a chemoattractant for the lower chamber
-
Phosphate Buffered Saline (PBS)
-
Cell staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration and increase sensitivity to chemoattractants.
-
Harvest cells using a non-enzymatic cell dissociation buffer and resuspend in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).
-
Prepare the cell suspension with the experimental conditions. For example:
-
Control: Cell suspension in serum-free medium.
-
CXCL12/HMGB1: Cell suspension with pre-incubated CXCL12 and HMGB1.
-
This compound Treatment: Cell suspension pre-incubated with this compound for a specified time before adding the CXCL12/HMGB1 heterocomplex.
-
-
Add 100 µL of the appropriate cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).
-
Stain the migrated cells with a staining solution like Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several representative fields of view.
-
Alternatively, the dye can be eluted, and the absorbance can be measured using a plate reader for quantification.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Materials:
-
6-well or 12-well plates
-
This compound
-
Recombinant Human CXCL12
-
Recombinant Human HMGB1
-
Cell culture medium
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Alternatively, use commercially available wound healing inserts to create a more uniform cell-free gap.
-
Gently wash the well with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the experimental conditions:
-
Control: Medium alone.
-
CXCL12/HMGB1: Medium containing the CXCL12/HMGB1 heterocomplex.
-
This compound Treatment: Medium containing this compound and the CXCL12/HMGB1 heterocomplex.
-
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the wound (Time 0).
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture subsequent images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point.
-
Calculate the percentage of wound closure relative to the initial wound area at Time 0.
-
Compare the rate of wound closure between the different treatment groups.
-
Visualizations
Caption: this compound inhibits cell migration by preventing CXCL12/HMGB1 complex formation.
Caption: Workflow of the Transwell cell migration assay.
References
- 1. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBP08 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a synthetic nonapeptide (H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH) that acts as a selective inhibitor of the interaction between the chemokine CXCL12 and the alarmin High-Mobility Group Box 1 (HMGB1).[1] Under inflammatory conditions, HMGB1 and CXCL12 can form a heterocomplex that signals through the CXCR4 receptor, leading to an exacerbated immune response and enhanced cell migration.[2][3][4] this compound disrupts this heterocomplex by binding to HMGB1 with high affinity, thereby mitigating the pro-inflammatory signaling cascade.[1] These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized this compound for research purposes.
Product Information
| Property | Value | Reference |
| Full Name | This compound Peptide | [1] |
| Sequence | H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH | NovoPro Bioscience |
| Molecular Formula | C₆₀H₇₇N₁₇O₁₄ | NovoPro Bioscience |
| Molecular Weight | 1260.35 g/mol | NovoPro Bioscience |
| Binding Target | High-Mobility Group Box 1 (HMGB1) | [1] |
| Binding Affinity (Kd) | 0.8 ± 0.4 μM | [1] |
| Biological Activity | Inhibits the formation and activity of the CXCL12/HMGB1 heterocomplex. | [1] |
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental results. It is recommended to initially prepare a concentrated stock solution, which can then be diluted to the desired experimental concentrations.
Materials Required:
-
Vial of lyophilized this compound peptide
-
Sterile, high-purity solvent (e.g., sterile distilled water, Dimethyl sulfoxide (DMSO))
-
Sterile, non-pyrogenic pipette tips and tubes
-
Vortex mixer or sonicator (optional)
-
Centrifuge
Recommended Solvents:
The choice of solvent depends on the experimental application. For most in vitro biological assays, sterile distilled water is a suitable solvent. For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile solvent. To avoid loss of peptide powder, it is recommended to inject the solvent slowly down the side of the vial.
-
Dissolution: Gently swirl the vial or invert it several times to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. If the peptide does not dissolve completely, brief vortexing or sonication may be applied.
-
Verification: Visually inspect the solution to ensure that the peptide is fully dissolved and the solution is clear. If any particulates are present, centrifuge the vial at a low speed to pellet the undissolved material.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Experimental Workflow for this compound Reconstitution
Caption: Workflow for reconstituting lyophilized this compound peptide.
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and biological activity over time.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C or colder | Several years | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Reconstituted (Aqueous) | -20°C or colder | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted (DMSO) | -20°C or colder | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing reconstituted peptide solutions can lead to degradation and should be avoided. Aliquoting the stock solution is the best practice.
-
Contamination: Use sterile techniques and materials throughout the reconstitution and handling process to prevent microbial contamination.
-
TFA Salt: this compound is typically supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the purification process.[1] The presence of TFA can affect the net weight of the peptide and may have a slight effect on pH in unbuffered solutions. For most biological assays, the small amount of TFA is not expected to interfere.
This compound Signaling Pathway Inhibition
This compound functions by disrupting the CXCL12/HMGB1 signaling axis. In inflammatory conditions, stressed or necrotic cells release HMGB1. Extracellular HMGB1 can form a heterocomplex with the chemokine CXCL12. This complex then binds to the CXCR4 receptor with enhanced potency compared to CXCL12 alone, leading to downstream signaling events that promote inflammation and cell migration. This compound binds to HMGB1, preventing the formation of the CXCL12/HMGB1 heterocomplex and thereby inhibiting this enhanced signaling.
References
HBP08 Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal concentrations for the experimental use of HBP08, a selective peptide inhibitor of the CXCL12/HMGB1 interaction. This compound offers a potent tool for investigating the roles of this heterocomplex in inflammatory diseases, cancer metastasis, and other pathological conditions.
Mechanism of Action
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released into the extracellular space, can form a heterocomplex with the chemokine CXCL12. This complex exhibits enhanced signaling through the CXCR4 receptor, promoting cell migration and inflammation. This compound selectively binds to HMGB1, disrupting the formation of the CXCL12/HMGB1 heterocomplex and thereby inhibiting its downstream effects. Notably, this compound does not interfere with HMGB1's interaction with Toll-like receptor 4 (TLR4), which is responsible for inducing cytokine release.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, providing a quick reference for experimental design.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 0.8 ± 0.4 µM | Not specified, likely Surface Plasmon Resonance or similar | [2][3][4] |
| Effective Concentration | 100 µM | In vitro Chemotaxis Assay | [1][2] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the CXCL12/HMGB1 heterocomplex and the inhibitory action of this compound.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the inhibitory effect of this compound on the migration of cells towards the CXCL12/HMGB1 heterocomplex.
Experimental Workflow:
Materials:
-
This compound
-
Recombinant human or murine CXCL12
-
Recombinant human or murine HMGB1
-
CXCR4-expressing cells (e.g., 300.19 PreB cells stably transfected with human CXCR4, or freshly isolated human monocytes)
-
Boyden chambers (5 µm pore size)
-
Cell culture medium
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in serum-free medium.
-
Chemoattractant Preparation:
-
Prepare a solution containing a suboptimal concentration of CXCL12 (1 nM) and HMGB1 (300 nM) in serum-free medium.[1][2]
-
For the experimental group, pre-incubate the CXCL12/HMGB1 solution with 100 µM this compound.[1][2]
-
Include control groups with medium alone, CXCL12 alone, HMGB1 alone, and the CXCL12/HMGB1 heterocomplex without this compound.
-
-
Assay Setup:
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Place the microporous membrane (5 µm) over the lower wells.
-
Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 90 minutes.[1][2]
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Expected Results: A significant reduction in the number of migrated cells should be observed in the presence of 100 µM this compound compared to the CXCL12/HMGB1 heterocomplex alone.
Binding Affinity Assay (Surface Plasmon Resonance - General Protocol)
This protocol provides a general framework for determining the binding affinity (Kd) of this compound to HMGB1 using Surface Plasmon Resonance (SPR).
Experimental Workflow:
Materials:
-
This compound
-
Recombinant human or murine HMGB1
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize HMGB1 onto the surface of a sensor chip according to the manufacturer's instructions.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. The concentration range should span at least 10-fold above and below the expected Kd (0.8 µM).
-
Binding Measurement:
-
Inject the different concentrations of this compound over the immobilized HMGB1 surface.
-
Monitor the association and dissociation phases in real-time.
-
Include buffer-only injections as a control.
-
-
Surface Regeneration: Regenerate the sensor surface between each this compound injection using appropriate regeneration solutions as determined by scouting experiments.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Expected Results: The analysis should yield a Kd value for the this compound-HMGB1 interaction, which is reported to be approximately 0.8 µM.[2][3][4]
Selectivity Assay (Cytokine Release Assay)
This protocol is to confirm that this compound does not inhibit HMGB1-induced cytokine release, which is mediated by TLR4.
Materials:
-
This compound
-
Recombinant human or murine HMGB1
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
LPS (positive control for TLR4 activation)
-
Neutralizing anti-TLR4 antibody (control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture PBMCs or monocytes in appropriate cell culture medium.
-
Stimulation:
-
Treat the cells with HMGB1 in the presence or absence of this compound.
-
Include control groups: medium alone, this compound alone, LPS, and HMGB1 with a neutralizing anti-TLR4 antibody.
-
-
Incubation: Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Expected Results: this compound should not significantly reduce the levels of TNF-α and IL-6 induced by HMGB1, demonstrating its selectivity for the CXCL12/HMGB1 interaction over TLR4-mediated signaling.[1][2] The anti-TLR4 antibody should block HMGB1-induced cytokine release.[1][2]
References
Application Notes and Protocols: HBP08 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5] This increased physiological relevance makes them powerful tools for basic research and drug discovery.[1][2][3][6] HBP08 is a selective peptide inhibitor of the interaction between chemokine CXCL12 and High Mobility Group Box 1 (HMGB1).[7][8] The CXCL12/HMGB1 heterocomplex is known to enhance cell migration via the CXCR4 receptor and is implicated in exacerbating inflammatory responses and promoting cancer progression.[8][9] These application notes provide a detailed guide for the utilization of this compound in 3D cell culture models to investigate its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound selectively binds to HMGB1 with a high affinity (Kd=0.8 μM), thereby disrupting its interaction with CXCL12.[7][8] HMGB1, a nuclear protein, can be released into the extracellular space under cellular stress, where it acts as a damage-associated molecular pattern (DAMP).[10] The formation of the CXCL12/HMGB1 heterocomplex enhances the signaling cascade mediated by the CXCR4 receptor, which is involved in cell migration, proliferation, and survival.[8] By inhibiting this interaction, this compound is expected to attenuate these pathological processes. The signaling pathways influenced by HMGB1 are diverse and can include MAPK and NF-κB pathways.[11][12]
Application of this compound in 3D Cell Culture Models
The application of this compound in 3D cell culture models can provide valuable insights into its efficacy in a more physiologically relevant context. These models allow for the study of drug penetration, effects on cell-cell and cell-matrix interactions, and the response of heterogeneous cell populations within a tumor-like structure.
Illustrative Data Presentation
The following tables present hypothetical quantitative data to demonstrate the potential effects of this compound in 3D spheroid models.
Table 1: Effect of this compound on Spheroid Growth
| Treatment Group | Concentration (µM) | Average Spheroid Diameter (µm) Day 3 | Average Spheroid Diameter (µm) Day 7 | Percent Growth Inhibition (%) Day 7 |
| Vehicle Control | 0 | 350 ± 15 | 650 ± 25 | 0 |
| This compound | 1 | 345 ± 18 | 580 ± 22 | 10.8 |
| This compound | 10 | 330 ± 20 | 450 ± 19 | 30.8 |
| This compound | 50 | 310 ± 15 | 380 ± 17 | 41.5 |
Table 2: this compound-Induced Apoptosis in 3D Spheroids
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | Percent Increase in Apoptosis (%) |
| Vehicle Control | 0 | 1500 ± 120 | 0 |
| This compound | 1 | 1850 ± 150 | 23.3 |
| This compound | 10 | 3200 ± 210 | 113.3 |
| This compound | 50 | 4500 ± 250 | 200.0 |
Table 3: Inhibition of Cell Migration by this compound in a 3D Invasion Assay
| Treatment Group | Concentration (µM) | Invasion Distance (µm) | Percent Inhibition of Invasion (%) |
| Vehicle Control | 0 | 250 ± 30 | 0 |
| This compound | 1 | 210 ± 25 | 16.0 |
| This compound | 10 | 120 ± 18 | 52.0 |
| This compound | 50 | 70 ± 15 | 72.0 |
Experimental Protocols
Protocol 1: Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a prerequisite for reproducible drug screening.[1][2][3][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a hanging drop culture plate.
-
Invert the lid and place it on the plate, which has been filled with PBS to maintain humidity.
-
Incubate the plate for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment and Spheroid Growth Assessment
Materials:
-
Pre-formed spheroids in hanging drop plates
-
This compound stock solution
-
Complete cell culture medium
-
Microplate reader with imaging capabilities
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully transfer the spheroids from the hanging drop plate to a 96-well ultra-low attachment plate.
-
Add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 3, 5, and 7 days).
-
At each time point, capture brightfield images of the spheroids.
-
Measure the diameter of the spheroids using image analysis software.
-
Calculate the spheroid volume and the percent growth inhibition compared to the vehicle control.
Protocol 3: Apoptosis Assay in 3D Spheroids
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
After the desired this compound treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 4: 3D Cell Invasion Assay
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (e.g., Matrigel)
-
Serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
24-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30 minutes.
-
Carefully transfer one spheroid into the center of each coated well.
-
Overlay the spheroid with a second layer of basement membrane extract and allow it to solidify.
-
Add 500 µL of complete cell culture medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate for 24-72 hours.
-
At designated time points, capture images of the spheroids and the invading cells.
-
Measure the distance of cell invasion from the edge of the spheroid.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CXCL12/HMGB1 interaction, blocking CXCR4 signaling.
Experimental Workflow for this compound Testing in 3D Spheroids
Caption: Workflow for evaluating this compound efficacy in 3D spheroid models.
References
- 1. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 2. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D cell culture models: how to obtain and characterize the main models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insphero.com [insphero.com]
- 6. Long-term 3D cell culture models for hepatitis B virus studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. Frontiers | Multiple functions of HMGB1 in cancer [frontiersin.org]
- 10. Exogenous HMGB1 Promotes the Proliferation and Metastasis of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in the HMGB1 modulation of tumor multidrug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and verification of the HMGB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
Application Notes and Protocols: HBP08 Transwell Assay
A Step-by-Step Guide to Assessing the Inhibitory Effect of HBP08 on Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, immune responses, and cancer metastasis.[1][2] The CXCL12/CXCR4 signaling axis is a key regulator of cell migration. The heterocomplex formed by CXCL12 and High Mobility Group Box 1 (HMGB1) can enhance cell migration mediated by the CXCR4 receptor.[3] this compound is a selective peptide inhibitor that disrupts the interaction between CXCL12 and HMGB1, thereby inhibiting CXCL12-mediated cell migration.[3][4]
This document provides a detailed protocol for utilizing a transwell assay to quantify the inhibitory effects of this compound on both cell migration (chemotaxis) and cell invasion through an extracellular matrix (ECM).
Principle of the Assay
The transwell assay, also known as the Boyden chamber assay, utilizes a porous membrane insert to create two compartments: an upper chamber for seeding cells and a lower chamber containing a chemoattractant.[1]
-
Migration Assay: Cells in the upper chamber move through the pores of the membrane towards the chemoattractant in the lower chamber. The number of cells that successfully migrate to the lower surface of the membrane is quantified to assess migratory capacity.
-
Invasion Assay: To measure cell invasion, the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which acts as a barrier.[5][6] Invasive cells must degrade this ECM layer before they can migrate through the pores.[6]
By treating cells with this compound, this assay can effectively quantify its inhibitory effect on CXCL12-induced cell migration and invasion.
Signaling Pathway of CXCL12/HMGB1 Inhibition by this compound
References
- 1. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
Application Notes and Protocols for HBP08 in the Study of Inflammatory Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory responses are characterized by the recruitment of leukocytes to the site of injury or infection, a process tightly regulated by chemotactic factors. The alarmin High Mobility Group Box 1 (HMGB1) and the chemokine CXCL12 can form a potent CXCL12/HMGB1 heterocomplex in the extracellular microenvironment.[1][2] This complex significantly enhances inflammatory cell migration by exclusively acting on the chemokine receptor CXCR4, thereby exacerbating the immune response in pathological conditions such as rheumatoid arthritis.[2]
HBP08 is a computationally designed nonapeptide that serves as a selective inhibitor of the CXCL12/HMGB1 interaction.[1][3][4] It functions by binding directly to HMGB1, preventing the formation of the pro-inflammatory heterocomplex. This action reduces the excessive influx of immune cells to inflammatory sites.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound as a specific tool to investigate the role of the CXCL12/HMGB1 axis in inflammatory cell infiltration.
Mechanism of Action and Specificity of this compound
This compound exerts its anti-inflammatory potential by selectively disrupting the synergistic activity of the CXCL12/HMGB1 heterocomplex. Its mechanism is highly specific, as it does not interfere with other signaling pathways initiated by HMGB1.
-
Binding and Inhibition: this compound directly binds to HMGB1 with high affinity, physically obstructing the interaction between HMGB1 and CXCL12. This prevents the formation of the heterocomplex and consequently blocks its potent chemotactic effect on CXCR4-expressing cells.[1][2]
-
Signaling Pathway Selectivity: A key feature of this compound is its selectivity. While it effectively neutralizes the migration-enhancing activity of the CXCL12/HMGB1 complex, it does not affect the ability of HMGB1 to activate the Toll-like receptor 4 (TLR4) pathway.[1][3][4] This is demonstrated by the fact that this compound does not inhibit the HMGB1-mediated release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF), which are downstream of TLR4 signaling.[1][3] This specificity makes this compound an invaluable tool for dissecting the distinct roles of HMGB1-associated inflammatory pathways.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro assays. For researchers interested in a more potent inhibitor, an optimized analogue, this compound-2, has been developed with significantly improved binding affinity and inhibitory concentration.[5][6]
Table 1: Binding Affinity of this compound and Analogue to HMGB1
| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| This compound | HMGB1 | Microscale Thermophoresis (MST) | 0.8 ± 0.4 µM | [1][2] |
| This compound-2 | HMGB1 | Microscale Thermophoresis (MST) | 28.1 ± 7.0 nM |[5] |
Table 2: Inhibition of Inflammatory Cell Migration by this compound
| Cell Type | Chemoattractant | This compound Concentration | % Inhibition of Migration (approx.) | Reference |
|---|---|---|---|---|
| CXCR4-transfected 300-19 Pre-B Cells | CXCL12/HMGB1 Heterocomplex | 10 µM | 25% | [1] |
| 50 µM | 50% | [1] | ||
| 100 µM | 75% | [1] |
| Primary Human Monocytes | CXCL12/HMGB1 Heterocomplex | 100 µM | Significant Blockade |[3] |
Note: The optimized analogue this compound-2 inhibited CXCL12/HMGB1 heterocomplex activity with an IC50 of 3.31 µM, approximately 15-fold lower than the parent this compound peptide.[6]
Table 3: Specificity of this compound in HMGB1-Induced Cytokine Release
| Cell Type | Stimulant | Treatment | IL-6 Release | TNF Release | Reference |
|---|---|---|---|---|---|
| Primary Human Monocytes | HMGB1 | Vehicle | Increased | Increased | [1][3] |
| HMGB1 | This compound | No Inhibition | No Inhibition | [1][3] |
| | HMGB1 | Anti-TLR4 Antibody | Blocked | Blocked |[1][3] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Chemotaxis)
This protocol details the procedure to quantify the inhibitory effect of this compound on the migration of immune cells towards the CXCL12/HMGB1 heterocomplex using a transwell system.
Materials:
-
CXCR4-expressing cells (e.g., 300-19 pre-B cells transfected with human CXCR4, or primary human monocytes)
-
Recombinant Human HMGB1 (endotoxin-free)
-
Recombinant Human CXCL12
-
This compound peptide
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for monocytes)
-
24-well companion plates
-
Cell counting solution or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a healthy, sub-confluent state. On the day of the assay, harvest cells and resuspend in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Chemoattractants:
-
In the lower chamber of the 24-well plate, add 600 µL of chemotaxis medium containing the stimulants.
-
Control Groups: Medium alone (negative), CXCL12 alone (e.g., 50 nM), HMGB1 alone (e.g., 100 nM).
-
Test Group: CXCL12 (50 nM) + HMGB1 (100 nM) to form the heterocomplex.
-
-
This compound Treatment:
-
In a separate tube, pre-incubate the cell suspension (from step 1) with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 30 minutes at 37°C. A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
-
Assay Assembly:
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell insert.
-
Carefully place the insert into the lower chamber containing the chemoattractants.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (time should be optimized for the cell type).
-
Quantification:
-
After incubation, carefully remove the transwell insert.
-
To count the migrated cells in the lower chamber, either:
-
Collect the entire volume (600 µL) and count the cells using a hemocytometer or an automated cell counter.
-
For flow cytometry, add a known number of counting beads to the lower chamber before analysis to accurately determine the number of migrated cells.
-
-
Wipe the inside of the upper insert with a cotton swab to remove non-migrated cells, fix and stain the membrane, and count the cells that migrated to the underside.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. Determine the percent inhibition by comparing the migration in this compound-treated groups to the vehicle-treated CXCL12/HMGB1 group.
Protocol 2: In Vitro Cytokine Release Assay for Specificity Testing
This protocol is designed to confirm that this compound does not inhibit HMGB1-induced, TLR4-mediated cytokine production in monocytes.
Materials:
-
Primary human monocytes or a macrophage cell line (e.g., THP-1)
-
Recombinant Human HMGB1 (endotoxin-free)
-
This compound peptide
-
Anti-human TLR4 neutralizing antibody (positive control for inhibition)
-
LPS (positive control for TLR4 activation)
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-6 and TNF
Procedure:
-
Cell Seeding: Seed monocytes/macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
For this compound groups, replace the medium with fresh medium containing this compound (e.g., 100 µM) and incubate for 1 hour.
-
For the anti-TLR4 antibody group, add the neutralizing antibody (concentration as per manufacturer's recommendation) and incubate for 1 hour.
-
-
Stimulation:
-
Add HMGB1 (e.g., 1 µg/mL) to the designated wells (including those pre-treated with this compound and anti-TLR4).
-
Add LPS (e.g., 100 ng/mL) to positive control wells.
-
Include an unstimulated (medium only) negative control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF in the collected supernatants using ELISA or CBA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatant from HMGB1-stimulated cells with and without this compound. A lack of significant reduction in cytokine levels in the this compound-treated group, in contrast to the anti-TLR4 treated group, confirms the selectivity of this compound.
Protocol 3: Proposed In Vivo Model of Inflammatory Arthritis
This protocol describes a general framework for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound peptide
-
Sterile PBS (vehicle)
-
Calipers for measuring paw thickness
-
Histology equipment and reagents
Procedure:
-
Induction of Arthritis (Day 0):
-
Prepare an emulsion of 100 µg of bovine CII in CFA.
-
Administer a 100 µL subcutaneous injection at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine CII in IFA.
-
Administer a 100 µL subcutaneous booster injection at the base of the tail.
-
-
Monitoring and Scoring:
-
Begin monitoring mice daily for signs of arthritis starting around Day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
This compound Administration (Therapeutic Regimen):
-
Once a mouse develops a clinical score of ≥2, randomize it into a treatment or vehicle group.
-
Administer this compound (e.g., 1-10 mg/kg, dose to be optimized) or vehicle (PBS) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily.
-
-
Endpoint Analysis (e.g., Day 35-42):
-
At the end of the study, euthanize mice and collect blood for serological analysis (e.g., anti-CII antibodies, cytokines).
-
Harvest hind paws and fix in 10% buffered formalin for histological analysis.
-
-
Histological Assessment:
-
Decalcify, embed in paraffin, and section the joints.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Score sections blindly for synovial inflammation (inflammatory cell infiltration), pannus formation, and cartilage/bone erosion.
-
-
Data Analysis: Compare clinical scores, paw thickness, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mann-Whitney U test for histology scores).
Conclusion
This compound is a potent and highly selective peptide inhibitor of the CXCL12/HMGB1 heterocomplex. Its ability to disrupt this specific pro-inflammatory axis without affecting TLR4 signaling makes it an exceptional research tool for investigating the mechanisms of inflammatory cell infiltration. The protocols provided herein offer a robust framework for researchers to explore the function of the CXCL12/HMGB1 pathway in various in vitro and in vivo settings, paving the way for a deeper understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A potent nonapeptide inhibitor for the CXCL12/HMGB1 heterocomplex: A computational and experimental approach [air.unimi.it]
Practical Applications of HBP08 (HBI-8000) in Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08, also known as HBI-8000 (Tucidinostat/Chidamide), is an orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor. It has garnered significant attention in the field of immunology, primarily for its role as an epigenetic immunomodulator in cancer therapy. While its application in autoimmune diseases is not well-established and is often an exclusion criterion in clinical trials, its impact on the tumor microenvironment (TME) presents a compelling case for its use in immuno-oncology.
These application notes provide an overview of the practical applications of this compound in immunology, with a focus on its synergistic effects with immune checkpoint inhibitors (ICIs). The included protocols are based on preclinical and clinical studies and are intended to serve as a guide for researchers exploring the immunomodulatory properties of this compound.
Application Note 1: Enhancing Anti-Tumor Immunity through Epigenetic Reprogramming
This compound functions by selectively inhibiting HDAC1, 2, and 3, and to a lesser extent HDAC10. This inhibition leads to histone hyperacetylation and subsequent changes in gene expression within both tumor cells and immune cells in the TME. The primary application of this compound in immunology is to convert an immunologically "cold" tumor microenvironment, which is non-responsive to immunotherapy, into a "hot" and responsive one.
Key Immunomodulatory Effects:
-
Enhanced Antigen Presentation: this compound upregulates the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, leading to improved recognition by T cells.
-
Increased T Cell Infiltration and Activity: By modulating chemokine expression, this compound promotes the infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor. It also enhances the activity of these effector cells.
-
Modulation of Immune Checkpoints: this compound can modulate the expression of immune checkpoint molecules, including PD-L1, on tumor cells.
-
Improved Dendritic Cell Function: The compound has been shown to enhance the function of dendritic cells (DCs), which are crucial for initiating the anti-tumor immune response.
These effects collectively create a more favorable environment for the efficacy of immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with immune checkpoint inhibitors.
Table 1: Preclinical Efficacy of this compound in Combination with Immune Checkpoint Inhibitors in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition vs. Control | Statistically Significant Tumor Regression (p-value) | Reference |
| MC38 Colon Carcinoma | This compound + anti-PD-1 | Significant | < 0.05 | [1] |
| MC38 Colon Carcinoma | This compound + anti-PD-L1 | Significant | < 0.05 | [1] |
| CT26 Colon Carcinoma | This compound + anti-CTLA-4 | Significant | < 0.05 | [1] |
| A20 B-cell Lymphoma | This compound + anti-PD-1 | Significant | < 0.05 | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in a Phase 2 Study for Advanced Melanoma (NCT02718066)
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 65.8% |
| Complete Response (CR) | 15.8% |
| Partial Response (PR) | 50% |
| Clinical Benefit Rate (CBR) | 87% |
| Median Progression-Free Survival (PFS) | 36.9 months |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Immune Checkpoint Inhibitor Synergy in a Syngeneic Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a murine colon adenocarcinoma model.
Materials:
-
MC38 murine colon adenocarcinoma cells
-
6-8 week old female C57BL/6 mice
-
This compound (formulated for oral administration)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for this compound
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10-15 mice per group):
-
Group 1: Vehicle Control + Isotype Control Antibody
-
Group 2: this compound + Isotype Control Antibody
-
Group 3: Vehicle Control + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Administer this compound orally at a dose of 50 mg/kg daily for 21 days.
-
Administer the anti-PD-1 antibody intraperitoneally at a dose of 10 mg/kg twice a week for 3 weeks.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups. A p-value of < 0.05 is typically considered significant.
Protocol 2: Gene Expression Analysis of the Tumor Microenvironment using NanoString
Objective: To analyze changes in the immune gene expression profile within the TME of this compound-treated tumors.
Materials:
-
Tumor samples from the in vivo study (Protocol 1)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
NanoString nCounter PanCancer Immune Profiling Panel (or similar)
-
nCounter MAX/FLEX Analysis System
Methodology:
-
Tumor Harvesting: At a predetermined time point (e.g., day 14 of treatment), euthanize a subset of mice from each treatment group and excise the tumors.
-
RNA Isolation: Immediately snap-freeze tumors in liquid nitrogen or place them in an RNA stabilization reagent. Isolate total RNA from the tumor tissue according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
NanoString Hybridization and Analysis:
-
Perform the NanoString nCounter assay according to the manufacturer's instructions, using 100 ng of total RNA per sample.
-
Hybridize the RNA samples with the reporter and capture probes from the PanCancer Immune Profiling Panel.
-
Process the hybridized samples on the nCounter Prep Station and quantify the digital barcodes on the nCounter Digital Analyzer.
-
-
Data Analysis:
-
Normalize the raw data using positive and negative controls and housekeeping genes.
-
Perform differential gene expression analysis between treatment groups to identify significantly upregulated or downregulated immune-related genes.
-
Utilize pathway analysis tools to identify the immunological pathways modulated by this compound treatment.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's immunomodulatory mechanism of action.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound (HBI-8000) is a promising epigenetic immunomodulator with significant potential in cancer immunotherapy. Its ability to reprogram the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors has been demonstrated in both preclinical and clinical settings. The protocols and data presented here provide a framework for researchers to further investigate and harness the immunological applications of this compound. While its role in autoimmune diseases remains to be explored, the current evidence strongly supports its continued development in the field of immuno-oncology.
References
Application Notes and Protocols for HBP08 in Migration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of HBP08, a selective peptide inhibitor of the CXCL12/HMGB1 interaction, for cell migration studies. Detailed protocols for key migration assays and an overview of the relevant signaling pathway are included to facilitate the investigation of this compound's therapeutic potential in contexts such as inflammation and cancer metastasis.
Introduction to this compound
This compound is a novel peptide inhibitor developed to specifically disrupt the formation of the CXCL12/HMGB1 heterocomplex.[1] This heterocomplex is a potent chemoattractant that enhances cell migration primarily through the chemokine receptor CXCR4.[2][3] By binding with high affinity to High Mobility Group Box 1 (HMGB1), this compound prevents its association with CXCL12, thereby inhibiting the enhanced migratory response mediated by the complex.[1] This makes this compound a valuable tool for studying the pathological roles of the CXCL12/HMGB1 axis and as a potential therapeutic agent to diminish excessive cell influx in inflammatory sites and metastatic processes.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for designing experiments to study its inhibitory effects on cell migration.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) for HMGB1 | 0.8 ± 0.1 µM | Microscale Thermophoresis (MST) | [1] |
| Selective Activity | Selectively inhibits CXCL12/HMGB1 heterocomplex activity. Does not inhibit HMGB1-mediated cytokine release via TLR4. | Cytokine Release Assay (Monocytes) | [1] |
Note: As of the latest literature review, a specific IC50 value for this compound in a cell migration assay has not been published. The provided Kd value reflects the binding affinity to its target, HMGB1, which is indicative of its potential potency in functional assays.
Signaling Pathway
The CXCL12/HMGB1 heterocomplex enhances cell migration through a distinct signaling pathway that amplifies the canonical CXCL12/CXCR4 axis. This compound acts as an inhibitor at the initial step of this pathway.
Experimental Workflows and Protocols
To assess the inhibitory effect of this compound on cell migration, two standard in vitro assays are recommended: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Experimental Workflow:
Protocol 1: Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant gradient through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells and fibroblasts)
-
24-well companion plates
-
Cell culture medium (serum-free for starvation, and with chemoattractant)
-
Chemoattractant: Recombinant human CXCL12 and HMGB1
-
Inhibitor: this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay. This reduces basal migration and enhances the response to chemoattractants.
-
Harvest cells using trypsin (for adherent cells) and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., CXCL12 + HMGB1).
-
Place the Transwell insert into each well.
-
In the upper chamber (the insert), add 100-200 µL of the cell suspension.
-
To test the inhibitor, add this compound at various concentrations to both the upper and lower chambers along with the cells and chemoattractant. Include appropriate controls (no chemoattractant, chemoattractant alone).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the medium from the inside of the insert.
-
Using a cotton swab, gently wipe the inside of the membrane to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in Crystal Violet solution for 10-15 minutes.
-
Wash the insert again with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5 fields per insert).
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses collective cell migration into a cell-free gap created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Cell culture medium
-
This compound inhibitor
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, create a "scratch" or gap in the monolayer using a sterile 200 µL pipette tip. Make a straight, clean scratch down the center of the well.
-
Alternatively, use a commercially available culture insert to create a more uniform cell-free zone.
-
Gently wash the well with PBS to remove any detached cells or debris.
-
-
Treatment:
-
Replace the PBS with fresh, low-serum medium.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (medium without this compound). To minimize cell proliferation, which can confound the results, it is advisable to use a low concentration of serum or add a proliferation inhibitor like Mitomycin C.
-
-
Image Acquisition:
-
Immediately after creating the wound and adding the treatment (Time 0), capture images of the scratch at defined locations using a microscope. Mark the locations on the plate to ensure the same fields are imaged over time.
-
Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure or the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the migration rates between the control and this compound-treated groups.
-
By following these protocols, researchers can effectively evaluate the inhibitory potential of this compound on cell migration and further elucidate the role of the CXCL12/HMGB1 signaling axis in various physiological and pathological processes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HBP08 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a selective peptide inhibitor that targets the interaction between the chemokine CXCL12 (also known as SDF-1α) and the alarmin High Mobility Group Box 1 (HMGB1). Under inflammatory conditions, HMGB1 and CXCL12 form a heterocomplex that potentiates signaling through the CXCR4 receptor, leading to enhanced cell migration. This compound disrupts this heterocomplex by binding to HMGB1 with high affinity, thereby inhibiting the downstream effects, including exacerbated cell recruitment to inflammatory sites.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound. The primary methods focus on quantifying the disruption of the CXCL12/HMGB1 interaction and the resulting inhibition of cell migration.
Data Presentation
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Assay Method | Target Protein | Reference |
| Binding Affinity (Kd) | 0.8 ± 0.4 µM | Microscale Thermophoresis (MST) | HMGB1 | |
| Inhibitory Concentration (IC50) | ~50 µM | Cell Migration Assay (Boyden Chamber) | CXCL12/HMGB1 heterocomplex |
Signaling Pathway
The CXCL12/HMGB1/CXCR4 signaling pathway plays a crucial role in inflammation and cell migration. HMGB1, when released from stressed or necrotic cells, forms a heterocomplex with CXCL12. This complex then binds to the CXCR4 receptor, leading to enhanced downstream signaling and ultimately, increased cell migration. This compound acts by binding to HMGB1, preventing the formation of the heterocomplex and subsequent signaling.
Caption: CXCL12/HMGB1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Microscale Thermophoresis (MST) for Measuring this compound Binding to HMGB1
This protocol describes how to determine the binding affinity of this compound to HMGB1 using Microscale Thermophoresis.
Experimental Workflow:
Caption: Workflow for determining this compound and HMGB1 binding affinity using MST.
Materials:
-
Recombinant HMGB1 protein
-
This compound peptide
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Label HMGB1 with a suitable fluorescent dye according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
Prepare a stock solution of this compound and create a 16-point serial dilution series in MST buffer.
-
Mix the labeled HMGB1 (at a constant concentration, e.g., 20 nM) with each dilution of this compound.
-
Incubate the mixtures for 15 minutes at room temperature to allow for binding.
-
Load the samples into MST capillaries.
-
Perform the MST measurement on a NanoTemper Monolith instrument.
-
Analyze the change in thermophoresis as a function of the this compound concentration to determine the dissociation constant (Kd).
Cell Migration Assay (Boyden Chamber)
This protocol measures the ability of this compound to inhibit cell migration induced by the CXCL12/HMGB1 heterocomplex.
Experimental Workflow:
Caption: Workflow for the Boyden chamber cell migration assay.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm or 8 µm pore size)
-
Cell line expressing CXCR4 (e.g., 300.19 pre-B cells transfected with human CXCR4, or human monocytes)
-
Recombinant CXCL12 and HMGB1
-
This compound peptide
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Culture cells to be used in the assay and starve them in serum-free medium overnight if necessary.
-
Prepare the chemoattractant solution by mixing a suboptimal concentration of CXCL12 (e.g., 1 nM) with HMGB1 (e.g., 300 nM) in serum-free medium.
-
For the inhibition groups, pre-incubate the CXCL12/HMGB1 mixture with varying concentrations of this compound.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the chamber at 37°C in a CO2 incubator for a suitable time (e.g., 90 minutes to 24 hours, depending on the cell type).
-
After incubation, remove the inserts and gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (CXCL12/HMGB1 without this compound).
Co-Immunoprecipitation (Co-IP) to Assess Disruption of CXCL12/HMGB1 Interaction
This protocol is to qualitatively or semi-quantitatively demonstrate that this compound can disrupt the interaction between CXCL12 and HMGB1.
Protocol:
-
Incubate recombinant CXCL12 and HMGB1 in a binding buffer (e.g., PBS) with or without this compound for 1-2 hours at 4°C.
-
Add an anti-CXCL12 antibody to the mixture and incubate for another 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the mixture and incubate for 1 hour at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with a wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-HMGB1 antibody. A decrease in the amount of co-immunoprecipitated HMGB1 in the presence of this compound indicates inhibition of the interaction.
Hybrid ELISA for Quantifying CXCL12-HMGB1 Heterocomplex
This protocol provides a quantitative measure of the CXCL12-HMGB1 heterocomplex and its inhibition by this compound.
Protocol:
-
Coat a 96-well plate with a capture antibody against CXCL12 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
In separate tubes, pre-incubate a constant amount of CXCL12 and HMGB1 with varying concentrations of this compound.
-
Add these mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody against HMGB1 (e.g., a biotinylated anti-HMGB1 antibody) and incubate for 1 hour.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm. A decrease in the signal in the presence of this compound indicates inhibition of the CXCL12-HMGB1 interaction.
Troubleshooting & Optimization
troubleshooting HBP08 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding insolubility issues that may be encountered during experiments with HBP08.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers should be done with caution to avoid precipitation.
Q2: I observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue. Here are a few steps you can take to mitigate this problem:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to find a concentration that remains in solution.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final buffer can help to increase the solubility of this compound. It is advisable to test a range of surfactant concentrations to find the optimal level for your experiment, ensuring it does not interfere with your assay.
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if it improves the solubility of this compound.
-
Increase the DMSO concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) may help to keep this compound in solution. However, always run a vehicle control to account for any effects of the solvent on your experiment.
Q3: Can I sonicate or heat this compound to aid dissolution?
Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound in the initial solvent. However, prolonged heating or sonication should be avoided to prevent potential degradation of the compound. Always visually inspect the solution to ensure complete dissolution before use.
Troubleshooting Guide
Issue: this compound Precipitation in Cell Culture Media
If you are observing precipitation of this compound when adding it to your cell culture media, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents at room temperature.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 |
| Ethanol (100%) | 10-20 | 20-40 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.2 |
| Cell Culture Media + 10% FBS | 0.5 - 1.0 | 1.0 - 2.0 |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a solvent of interest.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mg of this compound to 1 mL of solvent).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized this compound:
-
Prepare a series of dilutions of the supernatant with the test solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve of known this compound concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant based on the dilution factor. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.
-
This compound in a Hypothetical Signaling Pathway
Proper solubilization of this compound is critical for its efficacy in cellular assays. The following diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor. Inadequate solubility can lead to an underestimation of its inhibitory potential.
Caption: Hypothetical signaling pathway inhibited by soluble this compound.
Technical Support Center: Optimizing HBP08 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of HBP08, a selective inhibitor of the CXCL12/HMGB1 interaction, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell line?
A1: The optimal concentration of this compound is cell-type dependent and must be determined empirically. For a novel peptide inhibitor like this compound, it is recommended to start with a broad dose-response experiment. A typical starting range would be from low nanomolar (nM) to high micromolar (µM) concentrations to capture the full spectrum of biological activity.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability assays. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the interaction between Chemokine (C-X-C motif) ligand 12 (CXCL12) and High Mobility Group Box 1 (HMGB1). This compound binds to HMGB1 with a high affinity (Kd = 0.8 µM), preventing the formation of the CXCL12/HMGB1 heterocomplex. This heterocomplex normally enhances cell migration by acting on the CXCR4 receptor.
Q4: How should I dissolve and store this compound?
A4: this compound is a peptide and is typically supplied in a lyophilized form. For cell-based assays, it is recommended to dissolve the peptide in a small amount of sterile dimethyl sulfoxide (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%. Lyophilized this compound should be stored at -20°C or colder. Once dissolved, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects of this compound?
A5: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any inhibitor, it is advisable to include appropriate controls in your experiments to monitor for potential off-target effects. This can include using a control peptide with a scrambled sequence or testing the effect of this compound in a cell line that does not express the target proteins (HMGB1, CXCR4).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell migration | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider and higher concentration range. |
| Inactive this compound. | Ensure proper storage and handling of the peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Low expression of target proteins (HMGB1, CXCR4) in the cell line. | Verify the expression levels of HMGB1 and CXCR4 in your cell line using techniques like Western blot or flow cytometry. | |
| Issues with the migration assay setup. | Optimize the migration assay, including the concentration of the chemoattractant (CXCL12), incubation time, and cell seeding density. | |
| High cell death observed at all tested concentrations | This compound is cytotoxic to the cell line at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value. Use concentrations below the cytotoxic range for functional assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture is below the toxic threshold for your specific cell line. Include a vehicle-only control. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix gently after seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent pipetting of this compound. | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. | |
| Precipitation of this compound in culture medium | Poor solubility of the peptide at the working concentration. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low. The trifluoroacetic acid (TFA) salt form of some peptides can enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration range at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Optimizing this compound Concentration for Inhibiting Cell Migration
This protocol uses a Transwell (or Boyden chamber) assay to determine the optimal concentration of this compound for inhibiting CXCL12-induced cell migration.
Materials:
-
This compound peptide
-
Cell line of interest
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well tissue culture plates
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Recombinant human CXCL12
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours before the assay by replacing the complete medium with serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing a predetermined optimal concentration of CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add different concentrations of this compound (e.g., ranging from non-cytotoxic concentrations determined by the MTT assay). Include a no-HBP08 control.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
For Calcein-AM staining:
-
Transfer the inserts
-
-
HBP08 Cell Migration Assays: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing HBP08 cells in migration assays. The content is tailored for scientists and drug development professionals to help identify and solve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Scratch (Wound Healing) Assays
Question 1: Why is there so much floating debris in the well after making the scratch, and how can I prevent it from interfering with my results?
Answer: The process of creating a scratch in a cell monolayer inevitably detaches cells, leaving them in suspension or loosely attached around the wound area.[1] If not removed, these cells can reattach and compromise the analysis of directed cell migration.[1]
Troubleshooting Steps:
-
Optimize Scratching Technique: Creating irregular or overly wide scratches can damage the cell monolayer and generate excess debris.[2] Use a consistent tool, like a p200 pipette tip, to create a uniform scratch.
-
Implement a Washing Step: Immediately after creating the scratch, it is crucial to wash the wells to remove detached cells and debris.[1] Washing with Phosphate-Buffered Saline (PBS) before scratching has also been shown to reduce cell accumulation along the wound edge.[2]
-
Automated vs. Manual Washing: While manual washing with a pipette is effective, it can introduce variability.[1] For higher reproducibility, an automated plate washer can be used to perform multiple wash cycles quickly and efficiently.[1]
Question 2: My this compound cells are not migrating, or the wound is not closing after 24 hours. What could be the cause?
Answer: Lack of migration can stem from several factors, including suboptimal cell health, issues with the experimental medium, or the inherent migratory capacity of the this compound cells under your specific conditions.
Troubleshooting Steps:
-
Confirm Cell Confluency: Ensure you start with a fully confluent and healthy monolayer. This compound cells should be left to form a stable monolayer overnight after seeding.[2]
-
Check Medium Composition: The cell culture medium is vital for providing nutrients and influencing cell behavior.[3] The concentration of serum and growth factors is a crucial factor.[3] If you are using a serum-free medium to reduce proliferation, ensure it still contains necessary components to support basal cell health and motility.
-
Inhibit Cell Proliferation: The closure of the scratch should be due to cell migration, not cell division.[4] To ensure this, pre-treat the cells with a mitosis inhibitor like Mitomycin C (e.g., 5-10 µg/mL for 2 hours) before creating the wound.[2] This is especially important for assays lasting longer than 12-24 hours.
-
Image Capture and Analysis: Monitor gap closure at consistent intervals (e.g., every 4-6 hours) for up to 24 hours or more.[3] Use automated imaging systems to avoid temperature fluctuations from removing the plate from the incubator and to ensure the same field of view is analyzed each time.[2]
Category 2: Transwell (Boyden Chamber) Assays
Question 1: Very few this compound cells migrate through the membrane, even with a chemoattractant. How can I increase the number of migrated cells?
Answer: Low migration in a Transwell assay is a common issue that often requires optimizing several experimental parameters simultaneously.[5]
Troubleshooting Steps:
-
Verify Membrane Pore Size: The pore size of the Transwell insert is critical. It must be large enough for cells to actively squeeze through but not so large that they passively drop through.[5][6] For most cancer cell lines, an 8 µm pore size is a standard starting point.[7]
-
Optimize Cell Seeding Density: Both low and high seeding densities can lead to inaccurate results.[5] Too few cells result in a low signal, while too many can lead to oversaturation of the pores.[5] Perform a titration experiment to find the optimal cell density.
-
Titrate Chemoattractant Concentration: The chemoattractant gradient is the driving force of the assay. You must determine the optimal concentration that stimulates maximal migration for this compound cells.[7] This is best achieved by performing a dose-response curve.[3]
-
Extend Incubation Time: Different cell types migrate at different rates.[6] It may be necessary to optimize the migration time, which could range from 12 to 48 hours.[8]
Question 2: I see migrated cells, but they are all clustered around the edges of the Transwell membrane. Why is this happening?
Answer: This is a common problem often related to the initial cell seeding or issues with the chemoattractant gradient.[7]
Troubleshooting Steps:
-
Ensure Even Cell Distribution: When seeding cells into the upper chamber, ensure they are distributed evenly across the entire surface of the membrane. After pipetting the cell suspension, gently agitate the plate for a few moments to achieve a uniform distribution.[7]
-
Avoid Air Bubbles: Check that no air bubbles are trapped between the bottom of the insert membrane and the medium in the lower well.[7] Air pockets will prevent the formation of a proper chemotactic gradient in those areas.
-
Properly Clean Non-migrated Cells: When removing non-migrated cells from the top of the membrane with a cotton swab, incomplete cleaning can leave cells at the edges, which might be mistaken for migrated cells.[7]
Experimental Protocols & Data
Protocol 1: Optimizing Chemoattractant Concentration for this compound Transwell Assays
This protocol outlines a method to determine the optimal concentration of a chemoattractant (e.g., FBS or a specific growth factor) for this compound cells.
-
Cell Preparation: Culture this compound cells to ~80% confluency. Starve the cells in a serum-free or low-serum (e.g., 0.2% BSA) medium for 12-24 hours prior to the assay.[8]
-
Assay Setup:
-
Prepare a serial dilution of your chemoattractant in serum-free medium. Add these dilutions to the lower wells of a 24-well plate. Include a negative control (serum-free medium only) and a positive control (e.g., 10% FBS).[5]
-
Harvest the starved this compound cells and resuspend them in the same serum-free medium at your standard seeding density (e.g., 5 x 10⁴ cells/insert).
-
Place the Transwell inserts (8 µm pore size) into the wells.
-
Carefully add the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 24 hours).
-
Quantification:
-
Remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[5]
-
Fix the migrated cells on the lower surface with methanol and stain with a solution such as 0.1% Crystal Violet.
-
Elute the dye and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope.
-
-
Analysis: Plot the number of migrated cells (or absorbance) against the chemoattractant concentration to identify the optimal dose.
Table 1: Typical Optimization Parameters for this compound Migration Assays
| Parameter | Assay Type | Typical Range | Key Consideration |
| Cell Seeding Density | Scratch Assay | 90-100% Confluency | A complete and uniform monolayer is essential for a reproducible starting wound.[2] |
| Transwell Assay | 1 x 10⁴ - 2 x 10⁵ cells/insert | Must be optimized; dependent on cell size and insert diameter.[5][8] | |
| Serum Concentration | Scratch Assay | 0-2% | Reduced serum minimizes proliferation, isolating the effect of migration.[3] |
| Transwell Assay | 0-1% (Upper), 5-20% (Lower) | A steep gradient is required to drive chemotaxis.[8] | |
| Incubation Time | Scratch Assay | 12 - 48 hours | Dependent on the intrinsic migration speed of this compound cells. |
| Transwell Assay | 12 - 72 hours | Longer times may be needed for invasion assays or slowly migrating cells.[9] | |
| Mitosis Inhibitor | Scratch Assay | 5-10 µg/mL Mitomycin C | Crucial for long-term experiments to distinguish migration from proliferation.[2] |
Visualizations: Workflows and Signaling Pathways
Experimental and Logic Diagrams
The following diagrams illustrate troubleshooting workflows and a key signaling pathway involved in cell migration.
References
- 1. youtube.com [youtube.com]
- 2. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HBP08 Stability in Experimental Buffers
Welcome to the technical support center for HBP08. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of the this compound peptide in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound stability in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide designed as a selective inhibitor of the interaction between the chemokine CXCL12 and High Mobility Group Box 1 (HMGB1).[1] Under conditions of cellular stress or damage, HMGB1 can form a heterocomplex with CXCL12, which then signals through the CXCR4 receptor to enhance cell migration and promote inflammation. This compound works by binding to HMGB1 with a dissociation constant (Kd) of approximately 0.8 µM, thereby disrupting the formation of the CXCL12/HMGB1 complex and reducing the subsequent inflammatory response.[1]
Q2: How should I store the lyophilized this compound peptide for long-term stability?
A2: For optimal long-term stability, lyophilized this compound should be stored in a freezer at or below -20°C.[1] Storing the peptide in a desiccated environment will further prevent degradation from moisture. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation from forming on the peptide powder.
Q3: I am having trouble dissolving the this compound peptide. What solvents are recommended?
A3: The solubility of a peptide is highly dependent on its amino acid sequence and the presence of any modifications. For initial solubilization, it is recommended to first try sterile, purified water. If this compound does not readily dissolve in water, its overall charge should be considered. For peptides with a net positive charge (basic peptides), using a dilute acidic solution (e.g., 10% acetic acid) can aid dissolution.[2][3] Conversely, for peptides with a net negative charge (acidic peptides), a dilute basic solution (e.g., 0.1% ammonium hydroxide) may be effective.[2][3] For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile can be used to create a stock solution, which can then be diluted into the desired aqueous buffer.[2][4]
Q4: What are the primary factors that can cause this compound instability in my experimental buffer?
A4: Several factors can contribute to the degradation of this compound in solution:
-
pH: Peptide bonds are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis.[5]
-
Temperature: Higher temperatures increase the rate of chemical degradation and can promote aggregation.[6]
-
Oxidation: If the this compound sequence contains susceptible residues like methionine or cysteine, exposure to oxygen can lead to oxidation and loss of activity.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce ice crystals that may damage the peptide structure and lead to aggregation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Enzymatic Degradation: If working with biological samples (e.g., cell culture media, serum), proteases can rapidly degrade the peptide.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in solution.
Issue 1: this compound Precipitates Out of Solution
If you observe precipitation or turbidity after dissolving this compound in your experimental buffer, consider the following troubleshooting steps.
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Issue 2: Loss of this compound Activity Over Time
If you suspect that this compound is degrading in your experimental buffer, leading to a loss of biological activity, refer to the following guide.
| Potential Cause | Recommended Solution |
| Hydrolysis | Optimize the pH of your buffer. Most peptides are most stable at a slightly acidic pH (around 5-6) to minimize hydrolysis.[7] Avoid prolonged exposure to highly acidic or alkaline conditions. |
| Oxidation | If your experiment allows, prepare buffers with degassed water to remove dissolved oxygen. For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon. |
| Enzymatic Degradation | If working with biological fluids, consider adding protease inhibitors to your buffer. The choice of inhibitor will depend on the types of proteases present. |
| Adsorption to Surfaces | Peptides, especially at low concentrations, can adsorb to the surface of plastic or glass vials, reducing the effective concentration. Use low-protein-binding microcentrifuge tubes and pipette tips. |
Quantitative Data on Peptide Stability
While specific stability data for this compound is not extensively published, the following table provides representative data on the stability of a similar synthetic peptide under various conditions. This data can be used as a general guideline for designing your experiments.
Table 1: Representative Half-Life (t½) of a Synthetic Peptide in Different Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Half-Life (t½) in hours (approx.) |
| Sodium Acetate | 5.0 | 37 | > 48 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 - 36 |
| Tris-HCl | 8.0 | 37 | 12 - 18 |
| Sodium Carbonate | 9.0 | 37 | 4 - 8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | > 168 (1 week) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 48 - 72 |
Note: This data is illustrative and the actual stability of this compound may vary. It is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Equilibrate: Allow the lyophilized this compound vial to reach room temperature before opening.
-
Initial Solvent: Add a small amount of sterile, high-purity water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Aid Dissolution: Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Adjusting for Difficult Peptides:
-
If the peptide is not soluble, add a small amount of 10% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides) and repeat step 3.
-
For highly hydrophobic peptides, dissolve in a minimal amount of DMSO before slowly adding the aqueous buffer of choice to the desired final concentration.
-
-
Filtration: Once dissolved, filter the stock solution through a 0.22 µm sterile filter to remove any potential aggregates or particulates.
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Assessing this compound Stability by RP-HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
Workflow for this compound Stability Assessment using RP-HPLC
Caption: A workflow for assessing the stability of this compound over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the experimental buffer to be tested.
-
Time Points: Dispense aliquots of the solution into separate low-protein-binding vials for each time point (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Incubation: Store the vials at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
HPLC Analysis:
-
At each time point, inject a sample onto a C18 reverse-phase HPLC column.[8][9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes) is typically effective for separating peptides from their degradation products.[9][11]
-
Detection: Monitor the elution profile at a wavelength of 220 nm.[10]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide in the t=0 chromatogram.
-
For each subsequent time point, integrate the area of the intact this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0. This will provide a quantitative measure of the peptide's stability in the tested buffer.
-
Signaling Pathway
This compound acts by disrupting the pro-inflammatory signaling cascade initiated by the formation of the CXCL12/HMGB1 heterocomplex.
CXCL12/HMGB1 Signaling Pathway and this compound Inhibition
References
- 1. This compound peptide [novoprolabs.com]
- 2. bachem.com [bachem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. jpt.com [jpt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: HBP08 Experimental Integrity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the hypothetical compound HBP08 during experiments. Since the specific properties of this compound are not publicly known, this guide addresses degradation from the perspective of three common research compound classes: peptides, small molecules, and oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing reduced activity over time. What is the most likely cause?
A1: Reduced activity is often a sign of compound degradation. The specific cause depends on the molecular nature of this compound and its storage and handling conditions. Common causes include:
-
Improper Storage: Exposure to suboptimal temperatures, light, or moisture can lead to chemical or physical degradation.[1][2]
-
Repeated Freeze-Thaw Cycles: Aliquoting your compound into single-use volumes is crucial to avoid the degradation that can occur during repeated freezing and thawing.[1][3]
-
Chemical Instability: this compound may be susceptible to hydrolysis, oxidation, or reaction with components in your assay buffer.[1]
-
Enzymatic Degradation: If this compound is a peptide or oligonucleotide, it could be degraded by proteases or nucleases present in your experimental system.[4]
-
Metabolic Degradation: In cell-based assays, this compound could be metabolized by cellular enzymes, such as cytochrome P450s.[5]
Q2: What are the ideal storage conditions for this compound?
A2: Optimal storage conditions are critical for maximizing the shelf life of this compound.[2][4] The ideal conditions depend on whether this compound is a peptide, small molecule, or oligonucleotide, and whether it is in a lyophilized (dry) or solubilized state.
Table 1: Recommended Storage Conditions for this compound
| Compound Class | Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Key Considerations |
| Peptide | Lyophilized | 4°C | -20°C to -80°C[1] | Protect from moisture and light.[1] |
| Solution | 4°C | -80°C (use of cryoprotectants may be necessary) | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3] | |
| Small Molecule | Dry Powder | Room Temperature to 4°C | -20°C | Stability is compound-specific; consult manufacturer's data sheet if available. |
| In Solution (e.g., DMSO) | 4°C | -20°C to -80°C | Ensure the solvent is anhydrous and high-purity. | |
| Oligonucleotide (DNA) | Dry | -20°C | -20°C to -80°C[6] | Stable for extended periods when dry.[6] |
| In TE Buffer | 4°C | -20°C[7] | TE buffer helps maintain a stable pH and chelates divalent cations that can act as cofactors for nucleases.[7] | |
| Oligonucleotide (RNA) | Dry | -80°C | -80°C | RNA is highly susceptible to degradation by RNases; use RNase-free techniques. |
| In TE Buffer | -80°C | -80°C (as an ethanol precipitate for very long-term storage)[7] | Work in an RNase-free environment. |
Q3: How should I properly solubilize and handle this compound to prevent degradation?
A3: Proper solubilization and handling are critical.
-
Allow to Equilibrate: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.[3]
-
Use Appropriate Solvents: For peptides, sterile, buffered solutions at a pH of 5-6 are often recommended.[3] For oligonucleotides, use nuclease-free TE buffer (pH 7-9).[4][7] Avoid using only water for long-term storage as it may be slightly acidic.[8] For small molecules, use high-purity, anhydrous solvents like DMSO.
-
Aliquot for Single Use: After solubilization, immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3]
-
Protect from Light: If this compound is light-sensitive or fluorescently labeled, store it in the dark or in amber vials.[8]
Troubleshooting Guides
Scenario 1: this compound Degradation in a Cell-Based Assay
Issue: You observe a time-dependent loss of this compound activity during a long-term (e.g., 24-72 hour) cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Metabolic Degradation | 1. Conduct a Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes and measure its concentration over time to determine its metabolic half-life.[5] 2. Use Metabolic Inhibitors: If the specific metabolic pathway is known, consider adding appropriate inhibitors to your assay (use with caution as this can have other effects). 3. Reduce Incubation Time: If possible, shorten the assay duration.[9] |
| Chemical Instability in Media | 1. Perform a Stability Test in Media: Incubate this compound in the cell culture media (without cells) for the duration of your experiment and measure its concentration at different time points. 2. Optimize Media Formulation: Some media components can react with your compound. If possible, test different media formulations. 3. Replenish Compound: For longer incubations, consider replacing the media with fresh media containing this compound daily.[9] |
| Adsorption to Plastics | 1. Use Low-Binding Plates: Test different types of microplates (e.g., low-binding surfaces) to see if this improves results. 2. Include a Surfactant: A low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer can sometimes reduce non-specific binding, but check for compatibility with your cells.[10] |
Scenario 2: Low or Inconsistent this compound Activity in an Enzymatic Assay
Issue: You are seeing lower than expected potency or high variability in your enzymatic assay results.
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH or Composition | 1. Check pH of Stock and Final Assay Buffer: If this compound is pH-sensitive, ensure the final pH of the assay is within its stable range.[4] 2. Test Buffer Components: Some buffer components (e.g., certain reducing agents) may be incompatible with this compound. Test for compatibility. |
| Nuclease/Protease Contamination (if this compound is an oligo/peptide) | 1. Use Inhibitors: Add appropriate nuclease or protease inhibitors to your assay buffer. 2. Maintain Aseptic/Clean Technique: Use sterile, nuclease-free/protease-free reagents and consumables.[4] |
| Compound Precipitation | 1. Visually Inspect Wells: Check for any signs of precipitation in your assay plate. 2. Test Solubility Limits: Determine the maximum soluble concentration of this compound in your assay buffer. 3. Adjust DMSO Concentration: Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.[11] |
Experimental Protocols & Methodologies
Protocol 1: General Protocol for Solubilization and Aliquoting of this compound
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and let it sit at room temperature for 10-15 minutes before opening.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of a recommended solvent (e.g., sterile nuclease-free TE buffer for an oligonucleotide, anhydrous DMSO for a small molecule) to achieve a desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the vial to ensure the this compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended long-term storage temperature (see Table 1). For light-sensitive compounds, wrap the tubes in foil.
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your assays.
-
Incubation: Place the solution in a sterile container and incubate it under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in the media.
Visualizations
Workflow for Preventing this compound Degradation
Caption: A logical workflow for handling this compound to minimize degradation and troubleshoot issues.
Generic Signaling Pathway Involving a Hypothetical this compound
This diagram illustrates a scenario where this compound acts as an inhibitor of a kinase in a generic signaling pathway. Degradation of this compound would lead to a loss of this inhibition.
Caption: this compound as a kinase inhibitor; its degradation leads to loss of pathway modulation.
References
- 1. realpeptides.co [realpeptides.co]
- 2. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 3. sovereignhealthperformance.com [sovereignhealthperformance.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioivt.com [bioivt.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing unexpected results with HBP08 inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the HBP08 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and unexpected results encountered when working with the this compound inhibitor.
Q1: My this compound peptide won't dissolve properly. What should I do?
A1: Poor solubility is a common issue with synthetic peptides and can lead to variability in your experiments. This compound is a peptide, and its solubility can be influenced by its amino acid sequence and physiochemical properties.
Troubleshooting Steps:
-
Recommended Solvent: The primary research indicates that this compound is soluble in water. Start by reconstituting the lyophilized peptide in sterile, nuclease-free water.
-
Sonication: To aid dissolution, use a bath sonicator for brief intervals. Avoid excessive sonication or heating, as this can lead to peptide degradation.
-
pH Adjustment: If the peptide remains insoluble in water, a slight adjustment of the pH may be necessary. Since this compound has a theoretical isoelectric point (pI), adjusting the pH away from the pI can increase solubility. A small amount of a volatile acid (e.g., dilute acetic acid) or base (e.g., dilute ammonium hydroxide) can be carefully added. It is recommended to test the solubility of a small aliquot first.
-
Aliquot and Store Correctly: Once dissolved, it is crucial to aliquot the peptide solution into single-use volumes to prevent repeated freeze-thaw cycles. These cycles can cause peptide degradation and aggregation, leading to inconsistent results.
Q2: I am observing a weaker than expected inhibitory effect on cell migration. What are the possible causes?
A2: A diminished or absent biological effect of this compound can stem from several factors, ranging from the integrity of the peptide to the specifics of the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak this compound inhibitory effect.
Q3: I am observing a bell-shaped dose-response curve with this compound. Is this expected?
A3: While a classic sigmoidal dose-response curve is often expected, bell-shaped or U-shaped curves can occur with peptide inhibitors and other biological molecules.[1][2] This phenomenon, sometimes referred to as hormesis, is characterized by a stimulatory or less inhibitory effect at very high concentrations.
Potential Causes:
-
Peptide Aggregation: At high concentrations, peptides can aggregate, reducing the effective concentration of the monomeric, active inhibitor.
-
Off-Target Effects: At higher concentrations, the inhibitor might engage with secondary targets that could counteract the primary inhibitory effect. However, this compound has been shown to be selective for the CXCL12/HMGB1 interaction and does not appear to affect TLR4 signaling.[3]
-
Receptor Dynamics: High concentrations of a ligand or inhibitor can sometimes lead to complex receptor dynamics, such as receptor downregulation or desensitization, which could result in a non-linear dose-response.
Recommendations:
-
Expand Dose Range: Test a wider range of concentrations, including lower doses, to fully characterize the dose-response curve.
-
Solubility and Aggregation Checks: Ensure the peptide is fully dissolved at the highest concentrations used and consider techniques to monitor for aggregation.
-
Use Appropriate Curve Fitting Models: Utilize a non-linear regression model that can accommodate a bell-shaped curve to accurately determine potency parameters.
Q4: I am seeing cytotoxicity or changes in cell morphology at high concentrations of this compound. Is this an expected off-target effect?
A4: The initial characterization of this compound indicated no toxicity on murine pre-B cells or human monocytes at a concentration of 100 µM.[3] However, cytotoxicity and morphological changes can be cell-type dependent.
Troubleshooting Steps:
-
Confirm with a Viability Assay: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to quantify any cytotoxic effects at the concentrations used in your primary assay.
-
Titrate the Inhibitor: Determine the concentration range where this compound inhibits cell migration without causing significant cytotoxicity.
-
Observe Cell Morphology: Document any changes in cell morphology (e.g., rounding, detachment) at different concentrations of the inhibitor. These changes could be an early indicator of cellular stress or an off-target effect.
-
Consider Peptide Purity: Impurities from peptide synthesis could contribute to unexpected cellular effects. Ensure you are using a high-purity this compound peptide.
Data Summary
The following tables summarize key quantitative data for the this compound inhibitor based on published literature.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Target | Method | Reference |
| Kd | 0.8 ± 0.4 µM | HMGB1 | Microscale Thermophoresis (MST) | [3] |
| IC50 | ~100 µM | CXCL12/HMGB1-induced migration (murine pre-B cells) | Chemotaxis Assay | |
| IC50 | ~100 µM | CXCL12/HMGB1-induced migration (human monocytes) | Chemotaxis Assay |
Table 2: this compound Selectivity
| Assay | Target/Pathway | Effect of this compound | Concentration | Reference |
| Cytokine Release | HMGB1-induced IL-6 and TNF release (via TLR4) | No inhibition | 100 µM | [3] |
| Cell Migration | CXCL12-induced migration | No inhibition | 100 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Chemotaxis) Assay
This protocol is adapted from the methods used in the primary characterization of this compound.[3]
Objective: To assess the inhibitory effect of this compound on CXCL12/HMGB1-mediated cell migration.
Materials:
-
This compound inhibitor
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (fully reduced form)
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membranes)
-
Cell type of interest (e.g., human monocytes, murine pre-B cells expressing human CXCR4)
-
Assay medium: RPMI 1640 with 0.1% BSA
-
Calcein-AM (for cell labeling)
Procedure:
-
Cell Preparation:
-
Culture cells to a healthy, sub-confluent state.
-
If using adherent cells, detach them gently using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay medium at a concentration of 1 x 106 cells/mL.
-
(Optional) Label cells with Calcein-AM according to the manufacturer's instructions for fluorometric quantification.
-
-
Assay Setup:
-
Prepare the chemoattractant solution in the lower chamber of the Boyden chamber:
-
Control (CXCL12 alone): Add CXCL12 to the assay medium at the desired concentration (e.g., 100 ng/mL).
-
Heterocomplex: Pre-incubate CXCL12 (e.g., 100 ng/mL) and HMGB1 (e.g., 300 ng/mL) in assay medium for 30 minutes at 37°C.
-
-
Prepare the cell suspension with the inhibitor in the upper chamber:
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 µM to 100 µM) for 30 minutes at 37°C.
-
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber.
-
Add 600 µL of the chemoattractant solution to the lower chamber.
-
-
Incubation:
-
Incubate the chemotaxis chambers at 37°C in a 5% CO2 incubator for 2-4 hours (optimize incubation time for your cell type).
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, if using Calcein-AM labeled cells, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Experimental Workflow for Cell Migration Assay:
Caption: Workflow for the this compound cell migration inhibition assay.
Signaling Pathway
CXCL12/HMGB1/CXCR4 Signaling Pathway and Point of this compound Inhibition
The chemokine CXCL12 and the alarmin HMGB1 can form a heterocomplex in the extracellular space. This complex binds to the chemokine receptor CXCR4 with high affinity, leading to enhanced downstream signaling compared to CXCL12 alone. This enhanced signaling promotes robust cell migration, a key process in inflammation and cancer metastasis. The this compound inhibitor is designed to specifically disrupt the interaction between CXCL12 and HMGB1, thereby preventing the formation of the highly potent heterocomplex and reducing the subsequent CXCR4-mediated cell migration.
Caption: this compound inhibits the CXCL12/HMGB1/CXCR4 signaling pathway.
References
- 1. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential relevance of bell-shaped and u-shaped dose-responses for the therapeutic targeting of angiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
HBP08 Experimental Protocols: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HBP08, a selective inhibitor of the CXCL12/HMGB1 heterocomplex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide-based inhibitor that selectively targets the interaction between C-X-C Motif Chemokine Ligand 12 (CXCL12) and High Mobility Group Box 1 (HMGB1).[1][2] It functions by binding to HMGB1, thereby preventing the formation of the CXCL12/HMGB1 heterocomplex.[1][2] This heterocomplex is known to enhance cell migration and exacerbate immune responses by signaling through the CXCR4 receptor.[2][3][4]
Q2: What is the binding affinity of this compound for HMGB1?
A2: this compound binds to HMGB1 with a dissociation constant (Kd) of approximately 0.8 µM.[1][2][4][5] An optimized version of this peptide, this compound-2, has been developed with a significantly higher affinity, displaying a Kd of 28.1 ± 7.0 nM.[6][7][8]
Q3: Is this compound selective for the CXCL12/HMGB1 interaction?
A3: Yes, this compound is a selective inhibitor. Studies have shown that it does not affect CXCL12-induced cell migration on its own and does not inhibit HMGB1's ability to activate Toll-like receptor 4 (TLR4) signaling, which induces the release of pro-inflammatory cytokines like IL-6 and TNF.[1][5]
Q4: What are the common in vitro applications of this compound?
A4: this compound is primarily used for in vitro research.[3] Common applications include the inhibition of CXCL12/HMGB1-mediated cell migration (chemotaxis) in various cell types, including monocytes and cancer cells, and studying the downstream signaling pathways of the CXCL12/HMGB1/CXCR4 axis.[1][3][9]
Q5: What is the difference between this compound and this compound-2?
A5: this compound-2 is a computationally optimized analog of this compound. It exhibits a 28-fold lower Kd (higher affinity) for HMGB1 and a 10-fold lower IC50 in inhibiting the activity of the CXCL12/HMGB1 heterocomplex compared to the parent this compound peptide.[6][8]
Troubleshooting Guides
Chemotaxis (Transwell) Assay
Issue 1: No or low cell migration observed in the presence of the CXCL12/HMGB1 heterocomplex.
| Possible Cause | Troubleshooting Step |
| Degraded CXCL12 or HMGB1 | Avoid repeated freeze-thaw cycles of CXCL12, as this can significantly reduce its activity.[10] Prepare single-use aliquots. |
| Incorrect pore size of the Transwell insert | Ensure the pore size is appropriate for your cell type. For leukocytes, a 3.0 µm pore size is often recommended, while larger cells like endothelial and epithelial cells may require 5.0 µm or 8.0 µm pores.[11] |
| Suboptimal cell density | Titrate the cell seeding concentration to find the optimal number of cells for your assay. Too few cells will result in a low signal, while too many can lead to oversaturation of the pores.[11] |
| Insufficient chemoattractant gradient | Ensure a significant concentration gradient of the CXCL12/HMGB1 heterocomplex between the upper and lower chambers. Consider serum-starving the cells for 12-24 hours before the assay to increase their sensitivity to the chemoattractant.[11][12] |
| Presence of air bubbles | Carefully check for and remove any air bubbles underneath the Transwell insert, as they can obstruct cell migration.[12] |
Issue 2: High background migration in control wells (no chemoattractant).
| Possible Cause | Troubleshooting Step |
| Cells are not quiescent | Serum-starve the cells for an appropriate period before the assay to reduce random migration. |
| Pore size too large | If the pore size is too large for your cell type, cells may passively fall through the membrane. Consider using an insert with a smaller pore size.[11] |
| Cell viability issues | Ensure high cell viability before starting the experiment. Dead or dying cells can passively move through the membrane. |
Co-Immunoprecipitation (Co-IP)
Issue 3: Failure to detect the interaction between CXCL12 and HMGB1.
| Possible Cause | Troubleshooting Step |
| Inappropriate lysis buffer | Use a non-denaturing lysis buffer to preserve protein-protein interactions. Ensure the buffer composition is optimized for your target proteins.[13] |
| Insufficient antibody | Use an appropriate amount of a well-characterized antibody specific for either CXCL12 or HMGB1. Typically, 1 µg of antibody is used for 1 mg of total protein.[13] |
| Weak or transient interaction | Consider using a crosslinking agent to stabilize the interaction before cell lysis and immunoprecipitation.[14] |
| Inefficient immunoprecipitation | Ensure proper binding of the antibody to the Protein A/G beads. Pre-clear the lysate with beads to reduce non-specific binding.[15] |
Issue 4: High background or non-specific binding in Co-IP.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound proteins.[13] |
| Antibody cross-reactivity | Verify the specificity of your antibody. Include a negative control with an irrelevant antibody (isotype control) to check for non-specific binding.[13][14] |
| Excessive antibody | Using too much antibody can lead to increased non-specific binding. Titrate the antibody concentration to find the optimal amount.[13] |
Quantitative Data Summary
| Parameter | This compound | This compound-2 | Reference |
| Binding Affinity (Kd) for HMGB1 | 0.8 µM | 28.1 ± 7.0 nM | [1][5][6][8] |
| IC50 (Inhibition of CXCL12/HMGB1-induced cell migration) | Not explicitly stated, but effective at 100 µM | 3.31 µM | [1][6][8] |
Experimental Protocols
Chemotaxis Assay Using Transwell Inserts
-
Cell Preparation: Culture cells to be used in the assay. Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal migration rates and increase sensitivity to chemoattractants.[11][12] Harvest and resuspend the cells in serum-free medium.
-
Preparation of Chemoattractant: Prepare the CXCL12/HMGB1 heterocomplex by co-incubating recombinant CXCL12 and HMGB1. In the lower chamber of the Transwell plate, add the medium containing the CXCL12/HMGB1 heterocomplex. For control wells, use medium alone or medium with CXCL12 or HMGB1 individually. For inhibition experiments, pre-incubate the CXCL12/HMGB1 heterocomplex with this compound before adding it to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration speed (typically 4-24 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the migrated cells in several high-power fields under a microscope.
Co-Immunoprecipitation of CXCL12 and HMGB1
-
Cell Lysis: Lyse cells expressing the target proteins using an ice-cold, non-denaturing Co-IP lysis buffer containing protease inhibitors.[15] Incubate on ice and then centrifuge to pellet cell debris.
-
Pre-clearing the Lysate: Add Protein A/G agarose beads to the supernatant and incubate at 4°C with gentle rotation to reduce non-specific binding.[15] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add a specific antibody against either CXCL12 or HMGB1 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form the immune complex.[13]
-
Capture of Immune Complex: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complex.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with cold Co-IP lysis buffer to remove unbound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both CXCL12 and HMGB1.
Visualizations
References
- 1. air.unimi.it [air.unimi.it]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A potent nonapeptide inhibitor for the CXCL12/HMGB1 heterocomplex: A computational and experimental approach [air.unimi.it]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 14. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
HBP08 off-target effects and how to minimize them
Welcome to the technical support center for HBP08, a selective inhibitor of the CXCL12/HMGB1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to minimize them, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective peptide-based inhibitor that targets the interaction between C-X-C motif chemokine 12 (CXCL12) and High Mobility Group Box 1 (HMGB1).[1][2][3][4] It binds directly to HMGB1 with a high affinity, thereby preventing the formation of the CXCL12/HMGB1 heterocomplex.[1][2][3][4] This heterocomplex is known to enhance cell migration and inflammatory responses by signaling through the CXCR4 receptor.[1][2][3]
Q2: What are the potential sources of this compound off-target effects?
The primary target of this compound is HMGB1, a highly abundant and multifunctional protein. Due to the diverse roles of HMGB1, the off-target effects of this compound are likely to arise from interference with the other biological functions of HMGB1. These can be broadly categorized as:
-
Intracellular Off-Target Effects: HMGB1 is a nuclear protein that plays a crucial role in DNA architecture, replication, repair, and transcription by interacting with DNA, nucleosomes, and various transcription factors.[5][6] By binding to HMGB1, this compound could potentially disrupt these essential intracellular functions.
-
Extracellular Off-Target Effects: Besides its interaction with CXCL12, extracellular HMGB1 can also bind to other receptors, most notably the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), such as TLR2 and TLR4.[6][7][8] These interactions mediate pro-inflammatory responses. This compound's binding to HMGB1 might allosterically modulate these other interactions.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies you can employ:
-
Dose-Response Experiments: Conduct a thorough dose-response analysis to identify the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of CXCL12/HMGB1-mediated activity) without engaging lower-affinity off-targets.[7]
-
Use of a Secondary Inhibitor: To confirm that the observed phenotype is due to the inhibition of the CXCL12/HMGB1 interaction, use a structurally different inhibitor that targets the same pathway as a validation tool.[7]
-
Control Experiments: Always include appropriate controls in your experiments. This should include vehicle-treated cells, and if possible, cells treated with a scrambled peptide control that has a similar composition to this compound but is not expected to bind to HMGB1.
-
Rescue Experiments: If you observe a cellular phenotype upon this compound treatment, a rescue experiment can provide strong evidence for on-target activity. This could involve overexpressing a mutant form of HMGB1 that does not bind to this compound and observing if the phenotype is reversed.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | This compound may be interfering with the essential intracellular functions of HMGB1, such as DNA repair or transcription, at the concentration used. | 1. Lower this compound Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell type. Use the lowest effective, non-toxic concentration for your experiments. 2. Time-Course Experiment: Reduce the duration of this compound exposure to see if the toxicity is time-dependent. |
| Phenotype is Inconsistent with CXCL12/HMGB1/CXCR4 Pathway Inhibition | The observed phenotype might be due to this compound modulating other HMGB1 interactions, such as with RAGE or TLRs, leading to the activation or inhibition of other signaling pathways. | 1. Profile for Off-Target Liabilities: Investigate the effect of this compound on RAGE and TLR signaling pathways using specific reporter assays. 2. Use Specific Pathway Inhibitors: Co-treat cells with this compound and specific inhibitors for RAGE (e.g., FPS-ZM1) or TLRs (e.g., CLI-095 for TLR4) to dissect the signaling pathways involved. |
| High Variability in Experimental Replicates | The off-target effects of this compound may be sensitive to minor variations in experimental conditions, such as cell density or passage number, which can alter the expression levels of HMGB1 and its interacting partners. | 1. Standardize Cell Culture Conditions: Maintain consistent cell culture practices, including seeding density, passage number, and media composition. 2. Monitor HMGB1 Levels: If possible, monitor the expression levels of HMGB1 in your cell line under different conditions to ensure consistency. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Off-target binding in vivo can lead to rapid clearance of the compound, poor tissue distribution, or engagement with other proteins that neutralize its activity. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to assess the bioavailability, distribution, and half-life of this compound in your animal model. 2. Assess Off-Target Binding in Plasma: Investigate potential binding of this compound to abundant plasma proteins. |
Quantitative Data
While specific off-target binding affinities for this compound are not publicly available, the following table provides a template for how to structure and compare on-target versus potential off-target interactions. Researchers are encouraged to generate such data for their specific systems.
| Molecule | Target | Binding Affinity (Kd) | Off-Target 1 | Binding Affinity (Kd) | Off-Target 2 | Binding Affinity (Kd) | Selectivity Ratio (Off-Target 1 / Target) |
| This compound | HMGB1 | 0.8 µM[1][2][3][4] | RAGE | Data not available | TLR4 | Data not available | Data not available |
| Example Inhibitor A | Target X | 10 nM | Off-Target Y | 100 nM | Off-Target Z | 1 µM | 10 |
| Example Inhibitor B | Target X | 50 nM | Off-Target Y | 5 µM | Off-Target Z | >10 µM | 100 |
Note: The data for "Example Inhibitor A" and "Example Inhibitor B" are for illustrative purposes to demonstrate how to present selectivity data.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[1][2][7][8][9]
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle control or a specific concentration of this compound for a defined period.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble HMGB1 remaining at each temperature using Western blotting or an ELISA-based method.
-
Analysis: In the this compound-treated samples, a shift in the melting curve of HMGB1 to a higher temperature compared to the vehicle control indicates target engagement.
Protocol 2: Proteomic Profiling to Identify this compound Off-Targets
This unbiased approach can identify proteins that show altered expression or thermal stability upon this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Look for proteins that are significantly up- or downregulated in the this compound-treated samples compared to the control. For thermal stability profiling (a proteome-wide CETSA), identify proteins with altered melting profiles.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting or targeted CETSA.
Visualizations
Caption: this compound mechanism of action in the CXCL12/HMGB1/CXCR4 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update [mdpi.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in HBP08-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing HBP08-based assays. This compound is a selective peptide inhibitor of the CXCL12/HMGB1 interaction, preventing the formation of this heterocomplex and subsequently inhibiting CXCL12-mediated cell migration via the CXCR4 receptor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor that targets the interaction between the chemokine CXCL12 and the alarmin High-Mobility Group Box 1 (HMGB1).[1] It binds with high affinity to HMGB1 (dissociation constant, Kd = 0.8 μM), preventing the formation of the CXCL12/HMGB1 heterocomplex.[1] This heterocomplex normally enhances cell migration by signaling through the CXCR4 receptor.[2][3][4][5] By disrupting this complex, this compound effectively inhibits CXCL12-mediated cell migration.[1]
Q2: What are the primary applications for this compound in research?
A2: this compound is primarily used in cell-based assays to study the role of the CXCL12/HMGB1/CXCR4 signaling axis in various biological processes. Key applications include:
-
Cell Migration and Invasion Assays: To investigate the inhibitory effect of this compound on cancer cell metastasis, immune cell trafficking, and other migration-related phenomena.
-
Binding Assays: To quantify the interaction between this compound and HMGB1 and to screen for other potential binding partners.
-
Signaling Pathway Analysis: To dissect the downstream effects of inhibiting the CXCL12/HMGB1 interaction on pathways involving CXCR4.
Q3: How should I dissolve and store this compound?
A3: As a peptide, this compound should be handled with care to maintain its stability and activity. For initial stock solutions, it is recommended to dissolve lyophilized this compound in sterile, nuclease-free water or a buffer such as PBS. To enhance solubility, a small amount of an organic solvent like DMSO can be used before diluting with an aqueous buffer.[6][7][8][9] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10] For use in cell culture, the final concentration of any organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of the CXCL12/HMGB1 interaction, it is crucial to consider potential off-target effects, as is the case with any inhibitor. These could include interactions with other chemokine receptors or proteins with similar binding motifs.[11][12][13][14] To control for off-target effects, it is recommended to include appropriate controls in your experiments, such as using a scrambled peptide sequence or testing the effect of this compound in a cell line that does not express the target proteins (HMGB1 or CXCR4).
Troubleshooting Guides
Cell Migration Assays (e.g., Transwell Assay)
This guide addresses common issues encountered when using this compound to inhibit CXCL12/HMGB1-mediated cell migration.
| Problem | Potential Cause | Recommended Solution | Expected Quantitative Outcome (Example) |
| No inhibition of cell migration by this compound | 1. Inactive this compound: Peptide may have degraded due to improper storage or handling. 2. Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit the CXCL12/HMGB1 interaction. 3. High CXCL12/HMGB1 Concentration: The concentration of the chemoattractant may be too high, overwhelming the inhibitory capacity of this compound. 4. Low CXCR4 Expression: The cells may have low or no expression of the CXCR4 receptor. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 0.1 µM to 50 µM). 3. Reduce the concentration of CXCL12 and/or HMGB1 in the lower chamber. 4. Confirm CXCR4 expression on your cells using flow cytometry or western blotting. | A significant (p < 0.05) reduction in the number of migrated cells in the presence of an optimal this compound concentration compared to the vehicle control. For example, a 50-80% reduction in cell migration. |
| High background migration (high migration in negative control) | 1. Spontaneous Cell Migration: The cell type used may have a high intrinsic migratory capacity. 2. Serum in Assay Medium: Serum contains growth factors that can act as chemoattractants. 3. Leaky Transwell Membrane: The membrane may be damaged, allowing cells to pass through non-specifically. | 1. Increase the serum starvation period before the assay (e.g., from 4-6 hours to 12-24 hours). 2. Use serum-free media in the upper chamber and for diluting this compound. 3. Inspect the membranes for any visible defects before use. | The number of migrated cells in the negative control (no chemoattractant) should be less than 10% of the positive control (with chemoattractant). |
| Inconsistent results between replicates | 1. Uneven Cell Seeding: Inconsistent number of cells added to each Transwell insert. 2. Pipetting Errors: Inaccurate dilution of this compound or chemoattractants. 3. Presence of Bubbles: Air bubbles trapped under the Transwell membrane can interfere with migration. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. Calibrate pipettes and use fresh tips for each replicate. 3. Carefully place the inserts into the wells to avoid trapping air bubbles. | The coefficient of variation (CV) between triplicate wells should be less than 20%. |
This compound-HMGB1 Binding Assays (e.g., ELISA-based)
This guide provides troubleshooting for assays designed to measure the binding of this compound to HMGB1.
| Problem | Potential Cause | Recommended Solution | Expected Quantitative Outcome (Example) |
| Low or no signal | 1. Inactive HMGB1 or this compound: One or both binding partners may be degraded. 2. Incorrect Buffer Conditions: The pH or salt concentration of the binding buffer may not be optimal for the interaction. 3. Insufficient Incubation Time: The incubation time may not be long enough for the binding to reach equilibrium. | 1. Use fresh aliquots of both HMGB1 and this compound. 2. Optimize the binding buffer composition (e.g., test different pH values around 7.4). 3. Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). | A clear dose-dependent increase in signal with increasing concentrations of the labeled binding partner, reaching a plateau at saturation. |
| High background signal | 1. Non-specific Binding: this compound or HMGB1 may be binding to the plate surface. 2. Insufficient Washing: Inadequate removal of unbound reagents. 3. Cross-reactivity of Detection Antibody: The secondary antibody may be binding non-specifically. | 1. Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA). Add a mild detergent like Tween-20 (0.05%) to the wash buffer. 2. Increase the number and duration of wash steps. 3. Run a control with the secondary antibody alone to check for non-specific binding. | The signal in the no-analyte control wells should be less than 10% of the maximum signal. |
| Poor reproducibility | 1. Inconsistent Plate Coating: Uneven coating of HMGB1 onto the ELISA plate. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Ensure thorough mixing of the coating solution and consistent incubation conditions. 2. Use a temperature-controlled incubator. 3. Avoid using the outermost wells of the plate, or surround the experimental wells with wells containing buffer. | The coefficient of variation (CV) for replicate measurements should be below 15%. |
Experimental Protocols
Detailed Protocol for a Transwell Cell Migration Assay to Test this compound Inhibition
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound peptide
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours in serum-free medium prior to the assay.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by adding CXCL12 and HMGB1 to serum-free medium in the lower chamber of the companion plate. (e.g., 100 ng/mL CXCL12 and 200 ng/mL HMGB1).
-
Prepare different concentrations of this compound in serum-free medium containing 0.1% BSA.
-
In separate tubes, mix the cell suspension with the this compound solutions or vehicle control and pre-incubate for 30 minutes at 37°C.
-
Add 100 µL of the cell/HBP08 mixture to the upper chamber of the Transwell inserts.
-
Carefully place the inserts into the lower chambers containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by your cell type's migration rate (typically 4-24 hours).
-
-
Quantification of Migration:
-
Using Calcein-AM (Fluorometric):
-
Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Add a Calcein-AM solution to the lower chamber and incubate to label the migrated cells.
-
Read the fluorescence on a plate reader.
-
-
Using Crystal Violet (Colorimetric/Microscopic):
-
Remove non-migrated cells from the top of the insert.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with 0.5% crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the dye and measure the absorbance, or count the stained cells in several fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value of this compound.
-
Visualizations
Caption: this compound inhibits the CXCL12/HMGB1 signaling pathway.
Caption: General workflow for an this compound-based cell migration assay.
Caption: Logical troubleshooting flow for this compound-based assays.
References
- 1. A parallel and quantitative cell migration assay using a novel multi-well-based device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the CXCR4-SDF1-HMGB1 pathway in the directional migration of cells and regeneration of affected organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. genscript.com [genscript.com]
- 11. Emerging Concepts and Approaches for Chemokine-Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine receptors: multifaceted therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for HBP08 treatment
Welcome to the technical support center for HBP08. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments with this compound, a novel investigational compound.
Disclaimer: Information on "this compound" is not publicly available. This document uses a hypothetical framework and illustrative examples based on common cell-based assay optimization and known signaling pathways to provide a comprehensive guide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound treatment?
A1: For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is cell-type and concentration-dependent. We recommend a time-course experiment to determine the ideal duration. Start with common time points such as 6, 12, 24, 48, and 72 hours. For certain assays, shorter incubation times may be necessary to minimize interference with assay reagents.[1]
Q3: My cell viability assay results are inconsistent. What could be the cause?
A3: Inconsistent results in viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact results.
-
Reagent Interference: Some compounds can interfere with the chemistry of viability assays (e.g., those that alter the cellular redox state can affect resazurin-based assays).[1] Consider washing the cells with fresh media before adding the assay reagent.
-
Incubation Time: Sub-optimal incubation time with the assay reagent itself can lead to variability. It's crucial to optimize this for your specific cell density.[2]
-
Pipetting Errors: Human error can introduce variability. Taking samples along the way and including proper controls can help identify where things might have gone wrong.[3]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Combination studies are a key area of investigation. When combining this compound with other drugs, it is essential to perform a full dose-response matrix to identify synergistic, additive, or antagonistic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cell viability assay | Reagent Contamination | Use fresh, sterile reagents and media. |
| Assay Incubation Time Too Long | Reduce the incubation time with the viability reagent. Perform a time-course to find the optimal window.[2] | |
| No observable effect of this compound | Inactive Compound | Verify the storage conditions and age of the this compound stock solution. |
| Insufficient Incubation Time | Extend the treatment duration. Some cellular effects may take longer to manifest. | |
| Cell Line Resistance | Your chosen cell line may be insensitive to this compound's mechanism of action. Consider screening a panel of different cell lines. | |
| High variability between replicate wells | Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Hypothetical this compound Signaling Pathway
While the precise mechanism of this compound is under investigation, it is hypothesized to modulate pathways involved in cellular stress and autophagy, potentially interacting with key signaling molecules like HMGB1. The diagram below illustrates a potential signaling cascade that this compound might influence.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Optimizing this compound Incubation Time using a Resazurin-Based Viability Assay
This protocol outlines a typical experiment to determine the optimal treatment duration for this compound.
1. Cell Seeding:
- Culture your chosen cell line to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
- Incubate overnight (~16 hours) to allow for cell attachment.
2. This compound Treatment:
- Prepare a 2X stock of this compound at various concentrations in culture medium.
- Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
- Return the plate to the incubator.
3. Time-Course Measurement:
- At each time point (e.g., 6, 12, 24, 48, 72 hours), remove the plate from the incubator.
- Add 10 µL of Resazurin reagent to each well.
- Incubate for a pre-optimized duration (e.g., 2-4 hours) at 37°C, protected from light. The optimal incubation time with the reagent itself depends on the metabolic activity of the cell line.[2]
- Measure fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
4. Data Analysis:
- Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
- Normalize the data to the vehicle-treated control wells for each time point.
- Plot cell viability (%) against incubation time for each this compound concentration.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for optimizing this compound incubation time.
Caption: Workflow for incubation time optimization.
Quantitative Data Summary
The following table presents hypothetical data from an incubation time optimization experiment for this compound in a cancer cell line (e.g., MCF-7).
| This compound Conc. | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100% | 100% | 100% | 100% | 100% |
| 10 nM | 98.2% | 95.1% | 90.3% | 85.6% | 80.1% |
| 100 nM | 96.5% | 88.7% | 75.4% | 60.2% | 51.5% |
| 1 µM | 90.1% | 72.3% | 51.8% | 35.7% | 22.4% |
| 10 µM | 85.4% | 60.9% | 33.2% | 15.8% | 8.3% |
| 100 µM | 79.8% | 51.2% | 20.5% | 9.1% | 4.6% |
| Table 1: Hypothetical cell viability data showing the effect of this compound over time. Data is represented as a percentage of the vehicle control. |
References
Validation & Comparative
HBP08 in the Landscape of CXCR4 Antagonists: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including cancer, HIV infection, and inflammatory conditions. Its singular endogenous ligand, CXCL12 (also known as SDF-1), orchestrates key cellular processes such as cell migration, proliferation, and survival. The blockade of the CXCL12/CXCR4 signaling axis by antagonists is a promising strategy for therapeutic intervention. This guide provides an objective in vitro comparison of HBP08, a novel peptide inhibitor, with other well-characterized CXCR4 antagonists, supported by experimental data and detailed methodologies.
A Unique Mechanism of Action: this compound
Unlike direct CXCR4 antagonists, this compound functions as a selective inhibitor of the interaction between CXCL12 and High Mobility Group Box 1 (HMGB1). HMGB1 is a protein that can form a heterocomplex with CXCL12, significantly enhancing its chemotactic activity through CXCR4. By binding to HMGB1 with high affinity, this compound disrupts the formation of this pro-inflammatory heterocomplex, thereby indirectly modulating CXCR4-mediated cell migration.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro performance of this compound and other prominent CXCR4 antagonists across key functional assays. It is important to note that this compound's inhibitory action is specifically on the CXCL12/HMGB1 heterocomplex-induced migration, distinguishing it from direct CXCR4 binders.
Table 1: Chemotaxis Inhibition
This assay measures the ability of an antagonist to block the migration of cells towards a CXCL12 gradient. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the cell migration.
| Compound | Cell Line | IC50 |
| This compound | Murine pre-B cells (300-19) expressing human CXCR4 | 50 µM (inhibiting CXCL12/HMGB1 heterocomplex) |
| AMD3100 (Plerixafor) | Human colorectal cancer cells (SW480) | 100-1000 ng/mL |
| PHA-activated T-cell blasts | 99 nM | |
| 4F-benzoyl-TN14003 (T140 analog) | Human Jurkat cells | 0.65 nM |
| Mouse splenocytes | 0.54 nM | |
| MSX-122 | Human breast cancer cells (MDA-MB-231) | ~10 nM (inhibition of invasion) |
| IT1t | Human lymphoma cells (U937) | Not explicitly stated for migration, but inhibits CXCL12-induced signaling. |
Table 2: Receptor Binding Affinity
This assay determines how strongly an antagonist binds to the CXCR4 receptor. The IC50 value here indicates the concentration of the antagonist that displaces 50% of a radiolabeled or fluorescently labeled ligand (like CXCL12 or a specific antibody). For this compound, the binding affinity to its direct target, HMGB1, is presented as a dissociation constant (Kd).
| Compound | Assay Type | Cell Line/System | IC50 / Kd |
| This compound | Microscale Thermophoresis (binding to HMGB1) | N/A | Kd = 0.8 µM |
| AMD3100 (Plerixafor) | [125I]-SDF-1α competition | HEK293 cells expressing CXCR4 | 4 vs. 84 nmol/L (compared to BKT140) |
| 12G5 antibody competition | CHO cells expressing CXCR4 | 319.6 ± 37.3 nM | |
| T140 | [125I]-SDF-1α competition | HEK293 cells expressing CXCR4 | 2.5 nM |
| BKT140 (T140 analog) | [125I]-SDF-1α competition | HEK293 cells expressing CXCR4 | 4 nmol/L |
| IT1t | [125I]-SDF-1α competition | Jurkat cells | 2.1 nM |
| 12G5 antibody competition | CHO cells expressing CXCR4 | 29.65 ± 2.8 nM | |
| MSX-122 | Biotinylated TN14003 competition | Human breast cancer cells (MDA-MB-231) | ~10 nM |
Table 3: Calcium Flux Inhibition
Upon CXCL12 binding, CXCR4 activation triggers a transient increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this calcium mobilization. The IC50 value is the concentration of the antagonist that inhibits 50% of the calcium flux.
| Compound | Cell Line | IC50 |
| This compound | Not applicable (does not directly target CXCR4) | N/A |
| AMD3100 (Plerixafor) | CXCR4-transfected cells | Potent inhibition, specific values vary by study. |
| IT1t | Jurkat cells | 23.1 nM |
| Tetrahydroisoquinoline Analogs | CHO-K1 cells | <20 nM to >200 nM (for various analogs) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: CXCL12/CXCR4 Signaling Cascade.
Caption: Chemotaxis Assay Workflow.
Caption: Calcium Flux Assay Workflow.
Detailed Experimental Protocols
1. Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental for assessing the functional antagonism of CXCR4, as migration is a primary output of the signaling pathway.
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat, SW480, or transfected cell lines) are cultured and harvested. Cells are then washed and resuspended in serum-free medium.
-
Chamber Setup: A Boyden chamber or a Transwell insert with a porous membrane (typically 5-8 µm pores) is used. The lower chamber is filled with serum-free medium containing CXCL12 (or the CXCL12/HMGB1 heterocomplex for this compound testing) at a concentration that induces optimal migration.
-
Antagonist Treatment: In the upper chamber, the cell suspension is added. For antagonist testing, cells are pre-incubated with various concentrations of the antagonist (e.g., this compound, AMD3100) before being added to the upper chamber.
-
Incubation: The chamber is incubated for a period of 2 to 16 hours at 37°C in a humidified incubator to allow for cell migration.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye). The number of migrated cells is then quantified by microscopy or by eluting the dye and measuring its absorbance.
-
Data Analysis: The percentage of migration inhibition is calculated relative to the control (no antagonist), and the IC50 value is determined by non-linear regression analysis.
2. Receptor Binding Assay (Competitive Binding)
This assay quantifies the ability of a compound to bind to CXCR4 and displace a known ligand.
-
Cell Preparation: Cells expressing CXCR4 (e.g., HEK293-CXCR4 transfectants, Jurkat cells) are harvested, washed, and resuspended in a binding buffer.
-
Competitive Binding Reaction: A fixed concentration of a labeled ligand (e.g., [125I]-SDF-1α or a fluorescently labeled CXCL12) is incubated with the cells in the presence of varying concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated at room temperature or 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The cells with the bound labeled ligand are separated from the unbound ligand, typically by filtration through a glass fiber filter or by centrifugation.
-
Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, a scintillation counter is used. For fluorescently labeled ligands, flow cytometry or a fluorescence plate reader is used.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated.
3. Calcium Flux Assay
This assay measures the inhibition of the initial signaling event downstream of CXCR4 activation.
-
Cell Preparation and Dye Loading: CXCR4-expressing cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM, or Indo-1 AM). These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Their fluorescence intensity increases upon binding to calcium.
-
Antagonist Incubation: The dye-loaded cells are then incubated with varying concentrations of the CXCR4 antagonist.
-
Stimulation and Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a flow cytometer. A baseline fluorescence reading is taken, and then CXCL12 is added to stimulate the cells. The change in fluorescence intensity over time is recorded.
-
Data Analysis: The peak fluorescence signal after CXCL12 stimulation is measured. The percentage of inhibition by the antagonist is calculated relative to the control (no antagonist), and the IC50 value is determined.
Conclusion
This compound presents a unique approach to modulating the CXCL12/CXCR4 axis by targeting the CXCL12/HMGB1 heterocomplex. This indirect mechanism of action differentiates it from classical CXCR4 antagonists like AMD3100, T140, and IT1t, which directly bind to the receptor. The in vitro data presented in this guide highlights the diverse potency and mechanisms of these compounds. For researchers and drug developers, the choice of a CXCR4-targeting agent will depend on the specific pathological context and the desired therapeutic outcome. The detailed protocols provided herein serve as a foundation for the in vitro characterization and comparison of existing and novel CXCR4 pathway inhibitors.
Assessing the Specificity of HBP08: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HBP08 inhibitor's specificity against other alternatives, supported by experimental data. This compound is a novel peptide inhibitor designed to selectively disrupt the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1), a key complex in inflammatory responses.
This guide summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid in the assessment of this compound as a specific research tool or potential therapeutic lead.
Performance Comparison of CXCL12/HMGB1 Interaction Inhibitors
The specificity of an inhibitor is paramount for its utility in research and clinical applications. The following tables present a comparative summary of this compound and other known inhibitors of the CXCL12/HMGB1 interaction.
| Inhibitor | Target(s) | Binding Affinity (Kd for HMGB1) | Specificity Notes |
| This compound | CXCL12/HMGB1 Interaction | 0.8 ± 0.4 μM[1][2] | This compound selectively inhibits the enhanced cell migration induced by the CXCL12/HMGB1 heterocomplex.[3][4] It does not affect cell migration induced by CXCL12 alone, nor does it inhibit the HMGB1-mediated release of pro-inflammatory cytokines like IL-6 and TNF-α via TLR4 signaling.[3][4] |
| Glycyrrhizin | HMGB1, CXCL12 | ~150 μM[2][3] | Binds to both HMGB1 and CXCL12.[5] While it inhibits the synergistic effect of the heterocomplex, it is considered to have low affinity and lacks specificity.[3][4] |
| Diflunisal | HMGB1/CXCL12 Interaction | ~1.6 mM[2] | A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the chemotactic activity of the HMGB1/CXCL12 heterocomplex at nanomolar concentrations.[5][6][7] It does not affect TLR4-dependent responses to HMGB1 or migration induced by CXCL12 alone.[5][6][7] |
| Inhibitor | Assay | IC50 | Reference |
| This compound | Inhibition of CXCL12/HMGB1-induced cell migration | Not explicitly reported, but 100 µM this compound shows inhibition similar to or better than 200 µM glycyrrhizin.[2] | Sgrignani J, et al. (2021)[1] |
| Diflunisal | Inhibition of HMGB1-induced fibroblast migration | < 10 nM | De Leo, F., et al. (2019)[5] |
Signaling Pathway and Inhibition Mechanism
The CXCL12/HMGB1 heterocomplex plays a crucial role in amplifying inflammatory cell recruitment. Understanding the signaling pathway and the specific point of intervention by this compound is essential.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
HBP08: A Comparative Analysis with Small Molecule Inhibitors of the CXCL12/HMGB1 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HBP08, a novel peptide inhibitor, with two well-characterized small molecule inhibitors, AMD3100 and Glycyrrhizin. The comparison focuses on their mechanisms of action, inhibitory activities, and the signaling pathways they modulate, with supporting experimental data and detailed protocols for key assays.
Introduction to this compound and Comparator Molecules
This compound is a selective peptide inhibitor that disrupts the interaction between the chemokine CXCL12 and the alarmin High-Mobility Group Box 1 (HMGB1).[1][2] This heterocomplex of CXCL12 and HMGB1 is known to act on the CXCR4 receptor, amplifying cell migration and inflammatory responses.[3][4] By targeting the formation of this complex, this compound presents a unique mechanism to modulate pathological cell migration.
For a comprehensive comparison, this guide includes two small molecule inhibitors with distinct but relevant mechanisms of action:
-
AMD3100 (Plerixafor): A well-established and potent antagonist of the CXCR4 receptor. It directly blocks the binding of CXCL12, thereby inhibiting downstream signaling.[5][6][7]
-
Glycyrrhizin: A natural triterpenoid that directly binds to HMGB1, inhibiting its pro-inflammatory activities.[8]
Mechanism of Action and Signaling Pathway
The CXCL12/HMGB1/CXCR4 signaling axis plays a critical role in inflammatory cell recruitment. Extracellular HMGB1, released during tissue damage, can form a heterocomplex with CXCL12. This complex then binds to the CXCR4 receptor with high affinity, leading to enhanced downstream signaling, including the activation of the MAPK pathway, and ultimately promoting cell migration.
This compound selectively inhibits the formation of the CXCL12/HMGB1 heterocomplex. In contrast, AMD3100 acts downstream by directly blocking the CXCR4 receptor, preventing signaling by both CXCL12 alone and the CXCL12/HMGB1 complex. Glycyrrhizin acts upstream by binding to HMGB1, thereby preventing its interaction with CXCL12.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound, AMD3100, and Glycyrrhizin. It is important to note that the assays and conditions may vary between studies, and direct head-to-head comparisons of IC50 values are not always available.
| Inhibitor | Target | Assay | Quantitative Metric | Reference |
| This compound | CXCL12/HMGB1 Interaction | Microscale Thermophoresis | Kd: 0.8 µM (for HMGB1 binding) | [2] |
| AMD3100 | CXCR4 Receptor | Chemotaxis Assay | IC50: 5.7 nM (CXCL12-mediated) | [5][6] |
| Migration Assay | IC50: 27.4 nM | [9] | ||
| Glycyrrhizin | HMGB1 | NMR and Fluorescence | Kd: ~150 µM (for HMGB1 binding) | [8] |
| HMGB1-induced Migration | Fibroblast Migration Assay | IC50: ~150 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
CXCL12/HMGB1 Heterocomplex-Mediated Cell Migration Assay (Transwell Assay)
This assay is crucial for evaluating the inhibitory effect of the compounds on cell migration induced by the CXCL12/HMGB1 heterocomplex.
Detailed Protocol:
-
Cell Culture: Culture Jurkat T-cells (or other CXCR4-expressing cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Preparation of Chemoattractant: Prepare the CXCL12/HMGB1 heterocomplex by incubating recombinant human CXCL12 (e.g., 10 nM) and HMGB1 (e.g., 100 nM) together at 37°C for 30 minutes.
-
Inhibitor Treatment: Resuspend the starved cells in serum-free medium and pre-incubate with various concentrations of this compound, AMD3100, or Glycyrrhizin for 30-60 minutes at 37°C. A vehicle control should be included.
-
Assay Setup: Add the chemoattractant solution to the lower wells of a 24-well Transwell plate with 8.0 µm pore size inserts. Add the pre-treated cell suspension to the upper inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Quantification:
-
Carefully remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. This protocol is suitable for determining the binding affinity of this compound and Glycyrrhizin to HMGB1.
Detailed Protocol:
-
Immobilization of Ligand:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human HMGB1 (at a concentration of 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate the remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the analyte (this compound or Glycyrrhizin) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized HMGB1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Western Blotting for Downstream Signaling Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the CXCR4 downstream signaling pathway, such as ERK1/2, to confirm the inhibitory effects of the compounds at a molecular level.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat CXCR4-expressing cells with the CXCL12/HMGB1 heterocomplex in the presence or absence of the inhibitors for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound offers a novel and specific mechanism for inhibiting the pro-migratory and pro-inflammatory effects of the CXCL12/HMGB1 heterocomplex. Its high affinity for HMGB1, as demonstrated by its low micromolar Kd value, suggests it is a potent inhibitor of this interaction. In comparison, AMD3100 provides a powerful tool for blocking all CXCR4-mediated signaling, while Glycyrrhizin offers a broader inhibition of HMGB1's extracellular functions, albeit with lower affinity.
The choice of inhibitor will depend on the specific research question. This compound is ideal for selectively studying the role of the CXCL12/HMGB1 heterocomplex. AMD3100 is suitable for investigating the overall contribution of the CXCR4 axis. Glycyrrhizin can be used to explore the broader implications of HMGB1 signaling. This guide provides the foundational information and methodologies to aid researchers in making informed decisions for their studies in this critical signaling pathway.
References
- 1. Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 3. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 6. amyloid.co [amyloid.co]
- 7. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 64Cu-AMD3100 - A novel imaging agent for targeting chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
HBP08 vs. Glycyrrhizin for HMGB1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HBP08 and glycyrrhizin as inhibitors of High Mobility Group Box 1 (HMGB1), a key protein implicated in various inflammatory diseases. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to HMGB1 and its Inhibition
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. It plays a crucial role in the pathogenesis of numerous inflammatory conditions, including sepsis, arthritis, and neuroinflammation, by binding to receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs). The inhibition of extracellular HMGB1 is, therefore, a promising therapeutic strategy for a wide range of diseases. This guide focuses on two such inhibitors: the synthetic peptide this compound and the natural product glycyrrhizin.
Mechanism of Action
This compound: Selective Disruptor of the CXCL12/HMGB1 Heterocomplex
This compound is a novel, computationally designed peptide that acts as a selective inhibitor of the interaction between HMGB1 and the chemokine CXCL12. This heterocomplex is known to enhance cell migration via the CXCR4 receptor, exacerbating inflammatory responses. This compound directly binds to HMGB1, thereby preventing the formation of this pro-inflammatory duo. A key feature of this compound is its selectivity; it does not interfere with the interaction of HMGB1 with TLR4, thus not affecting TLR4-mediated cytokine release. This targeted approach may offer a more refined therapeutic intervention with potentially fewer off-target effects.
Glycyrrhizin: Direct HMGB1 Binder with Broad Anti-inflammatory Properties
Glycyrrhizin, a natural triterpenoid saponin extracted from licorice root, is a well-established direct inhibitor of HMGB1. It physically binds to two shallow concave surfaces on the HMG boxes of HMGB1, effectively sequestering it and preventing its interaction with receptors like RAGE and TLRs.[1] Beyond direct HMGB1 inhibition, glycyrrhizin exhibits a wide range of anti-inflammatory, antiviral, and immunomodulatory effects.[1]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and glycyrrhizin, highlighting the significant difference in their binding affinities for HMGB1.
| Parameter | This compound | Glycyrrhizin | Reference |
| Binding Affinity (Kd) | 0.8 µM | ~150 µM | --INVALID-LINK-- |
| In Vitro Efficacy | Similar or better inhibition of chemotaxis at 100 µM compared to 200 µM glycyrrhizin | Inhibition of HMGB1-mediated chemotaxis | --INVALID-LINK-- |
| In Vivo Efficacy | Data not available in public literature | Demonstrated efficacy in various animal models of inflammation (e.g., sepsis, arthritis, neuroinflammation) | Multiple sources |
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) between an inhibitor and HMGB1.
Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. One molecule is fluorescently labeled (e.g., HMGB1), and its movement is monitored as the concentration of the unlabeled binding partner (inhibitor) is varied.
Protocol Outline:
-
Labeling: Recombinant HMGB1 is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester dye).
-
Serial Dilution: A serial dilution of the inhibitor (this compound or glycyrrhizin) is prepared in a suitable buffer.
-
Incubation: The labeled HMGB1 is mixed with each dilution of the inhibitor and incubated to allow binding to reach equilibrium.
-
Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data are fitted to a binding model to determine the Kd.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of an inhibitor to block HMGB1-induced cell migration.
Principle: This assay measures the migration of cells across a porous membrane towards a chemoattractant (e.g., HMGB1 or the CXCL12/HMGB1 complex).
Protocol Outline:
-
Cell Culture: A suitable cell line expressing the relevant receptors (e.g., CXCR4 for the CXCL12/HMGB1 complex) is cultured.
-
Chamber Setup: A Boyden chamber is used, with a porous membrane separating the upper and lower wells.
-
Loading: The chemoattractant (with or without the inhibitor) is placed in the lower chamber. The cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow cell migration.
-
Quantification: The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence and absence of the inhibitor.
Visualizations
Caption: HMGB1 signaling and points of inhibition by this compound and glycyrrhizin.
Caption: Experimental workflow for evaluating HMGB1 inhibitors.
Summary and Conclusion
This compound and glycyrrhizin both represent viable candidates for the therapeutic inhibition of HMGB1, albeit with distinct profiles.
-
This compound demonstrates high-affinity binding to HMGB1 and selective inhibition of the pro-inflammatory CXCL12/HMGB1 heterocomplex in vitro. Its targeted mechanism is a significant advantage. However, the lack of publicly available in vivo data is a current limitation in assessing its full therapeutic potential.
-
Glycyrrhizin has a lower binding affinity for HMGB1 but benefits from a substantial body of evidence demonstrating its in vivo efficacy in a wide range of inflammatory disease models. Its broad anti-inflammatory and antiviral properties may be beneficial in complex disease states.
For researchers, the choice between this compound and glycyrrhizin will depend on the specific research question. this compound is an excellent tool for dissecting the specific role of the CXCL12/HMGB1 axis in disease. Glycyrrhizin, on the other hand, serves as a well-validated, broad-spectrum anti-inflammatory agent with known HMGB1 inhibitory activity for in vivo studies. Future drug development efforts may focus on improving the in vivo bioavailability and stability of peptide inhibitors like this compound or developing more potent and selective derivatives of glycyrrhizin.
References
Evaluating the Potency of HBP08 in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of HBP08, a selective peptide inhibitor of the CXCL12/HMGB1 interaction. Its performance is objectively compared with other relevant inhibitors, supported by available experimental data. This document is intended to aid researchers in assessing the potential of this compound for their studies.
Introduction to this compound and its Mechanism of Action
This compound is a novel peptide that selectively targets the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1). Under inflammatory conditions, CXCL12 and HMGB1 can form a heterocomplex that potentiates signaling through the CXCR4 receptor, leading to enhanced cell migration and an exacerbated immune response. This compound disrupts this complex by binding directly to HMGB1 with high affinity, thereby inhibiting the downstream signaling cascade that promotes cell migration.
Comparative Analysis of Inhibitor Potency
To evaluate the efficacy of this compound, its potency in inhibiting cell migration is compared with two other compounds: Glycyrrhizin, another inhibitor of the CXCL12/HMGB1 interaction, and AMD3100 (Plerixafor), a direct antagonist of the CXCR4 receptor. The following table summarizes the available quantitative data on the potency of these inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Kd) | Cell Type(s) | Reference(s) |
| This compound | HMGB1 | Disrupts CXCL12/HMGB1 interaction | Kd: 0.8 µM (for HMGB1 binding) | Murine 300.19 PreB (hCXCR4 transfected), Human Monocytes | [1][2] |
| Effective at 100 µM (inhibition of cell migration) | [1][2] | ||||
| Glycyrrhizin | HMGB1 | Disrupts CXCL12/HMGB1 interaction | Kd: ~150 µM (for HMGB1 binding) | Fibroblasts, Human Monocytes | [1][2] |
| IC50: ~150 µM (cell migration) | [1][2] | ||||
| AMD3100 (Plerixafor) | CXCR4 | Direct receptor antagonist | IC50: 5.7 nM (CXCL12-mediated chemotaxis) | Various | [3] |
| IC50: 44 nM (CXCR4 binding) | [3] |
Note: Direct comparison of IC50 values for this compound in cell migration assays across multiple cell lines is limited in the currently available literature. The provided data for this compound reflects its binding affinity and an effective concentration from a specific study.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber Assay)
This protocol is a standard method for evaluating the effect of inhibitors on cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with microporous membrane inserts (e.g., 5 µm pore size for monocytes)
-
Chemoattractant solution (e.g., CXCL12 and HMGB1)
-
Inhibitor solutions (this compound, Glycyrrhizin, AMD3100) at various concentrations
-
Cell suspension of the desired cell type in serum-free media
-
Fixation and staining reagents (e.g., methanol and Giemsa stain)
-
Microscope
Procedure:
-
Prepare the chemoattractant solution (e.g., CXCL12 + HMGB1) and add it to the lower wells of the Boyden chamber.
-
Pre-incubate the cell suspension with different concentrations of the inhibitor (or vehicle control) for a specified time.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 90 minutes for monocytes).
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a suitable stain (e.g., Giemsa).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
HBP08: Independent Validation and Comparative Efficacy in Targeting the CXCL12/HMGB1 Heterocomplex
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HBP08's performance against other inhibitors of the CXCL12/HMGB1 interaction, supported by available experimental data from published studies.
This compound has emerged as a potent and selective peptide inhibitor of the CXCL12/HMGB1 heterocomplex, a key driver of inflammation and cell migration in various pathological conditions. This guide summarizes the cross-validation of this compound's activity as reported in scientific literature, offering a comparative analysis of its binding affinity and functional inhibition against other known molecules.
Comparative Performance of this compound
This compound has been demonstrated to be a high-affinity binder to High Mobility Group Box 1 (HMGB1), a critical component of the pro-inflammatory heterocomplex. Its performance, particularly its binding affinity (Kd), has been quantitatively compared with other known HMGB1 binders.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | HMGB1 | 0.8 ± 0.4 µM | [1][2] |
| Glycyrrhizin | HMGB1 | ~150 µM | [3] |
| Diflunisal | HMGB1 | ~1.6 mM | [1] |
The data clearly indicates that this compound possesses a significantly higher affinity for HMGB1, with a dissociation constant in the sub-micromolar range, making it orders of magnitude more potent than glycyrrhizin and diflunisal in this regard.[1][3]
Functionally, this compound has been shown to effectively inhibit the synergistic effect of the CXCL12/HMGB1 heterocomplex on cell migration. In comparative cell migration assays, this compound demonstrated potent inhibition of the heterocomplex's activity, outperforming glycyrrhizin.[3] Furthermore, this compound exhibits high selectivity; it does not interfere with the signaling of HMGB1 through Toll-like receptor 4 (TLR4), a crucial aspect for targeted therapeutic intervention.[1][3]
A study on chick retina regeneration provides further independent validation of this compound's activity. In this research, this compound (referred to as HPB08) was used as a pharmacological tool to inhibit the HMGB1-CXCL12 interaction. The study demonstrated that this compound treatment potently stimulated the formation of Müller glia-derived progenitor cells (MGPCs) in damaged retinas, supporting its efficacy in a distinct biological context.[4]
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between CXCL12 and HMGB1. This heterocomplex, once formed, acts on the CXCR4 receptor, leading to enhanced cell migration and exacerbation of the immune response in pathological conditions. By binding to HMGB1, this compound prevents the formation of this heterocomplex, thereby mitigating its downstream effects.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. HMGB1/CXCL12 heterocomplex activates CXCR4 to suppress the ability of Müller glia to become proliferating progenitor-like cells in the chick retina | IOVS | ARVO Journals [iovs.arvojournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of HBP08
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of HBP08, a selective inhibitor of the CXCL12/HMGB1 interaction. Due to the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this guidance is based on the disposal procedures for analogous compounds and general best practices for peptide-based chemical waste.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps toward safe disposal.
-
Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound" or the appropriate chemical identifier), and the approximate quantity.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it segregated from incompatible materials.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to contact a licensed professional waste disposal service. The following steps provide a general protocol for preparing the waste for pickup.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Ensure the container has a secure screw-top cap.
-
Collection of Waste:
-
Solid Waste: Carefully sweep any solid this compound waste into the designated container. Avoid creating dust.
-
Liquid Waste: If this compound is in solution, pour the waste into the designated liquid waste container. Do not overfill the container; it is recommended to fill it to no more than 90% capacity.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a separate, clearly labeled solid waste container.
-
-
Secure Storage: While awaiting pickup, store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with all necessary information about the waste, including the chemical name and quantity.
Experimental Workflow for this compound Disposal
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | General Laboratory Best Practice |
| Storage of Solutions | Store aliquots in tightly sealed vials at -20°C or colder. | General Peptide Handling Guidance |
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If a specific SDS for this compound is unavailable, treat it with the caution required for a novel chemical entity and consult with your EHS department for specific guidance.
Personal protective equipment for handling HBP08
Safety and Handling Protocols for HBP08
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
I. Personal Protective Equipment (PPE)
When handling this compound, which is identified as Hydroxypropyl-ß-cyclodextrin, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with dust particles. |
| Skin Protection | Appropriate protective gloves and clothing | - | To prevent skin exposure. |
| Respiratory Protection | Not required under normal use conditions | - | To be used if dust formation is significant. |
II. Operational Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
A. Handling:
-
Ventilation: Ensure adequate ventilation in the handling area.
-
Dust Formation: Avoid the formation of dust.
-
Contact Avoidance: Do not breathe dust and avoid contact with skin, eyes, or clothing.[1]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices.[1]
B. Storage:
-
Container: Keep containers tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
III. Emergency Procedures
In the event of an emergency, the following procedures should be followed to mitigate any potential harm.
A. Accidental Release:
-
Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[1]
-
Personal Protection: Wear appropriate personal protective equipment/face protection during cleanup.[1]
-
Ventilation: Ensure adequate ventilation in the area of the spill.
B. First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
IV. Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Method: Dispose of contents/container to an approved waste disposal plant.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
